molecular formula C17H23N7O B12404608 Phidianidine B

Phidianidine B

Cat. No.: B12404608
M. Wt: 341.4 g/mol
InChI Key: DDXQZNQMFITAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phidianidine B is a novel marine indole alkaloid isolated from the opisthobranch mollusk Phidiana militaris . It is recognized as one of the first natural products identified to contain a 1,2,4-oxadiazole ring system . This compound is provided for research purposes to investigate its multi-target pharmacological profile. Biological evaluations have identified this compound as a potent and selective inhibitor of the dopamine transporter (DAT), with an IC50 value of 680 nM, while showing significantly weaker effects on the norepinephrine (NET) and serotonin (SERT) transporters . Concurrently, it acts as a selective, potent ligand for the μ-opioid receptor (Ki = 340 nM), demonstrating partial agonist activity, with high selectivity over δ- and κ-opioid receptors . Beyond its neuropharmacological potential, studies on this compound and its synthetic derivatives have revealed a wide spectrum of other biological activities. These include significant anti-inflammatory effects by inhibiting IL-17A production , serving as a cytoprotective agent against vascular endothelial cell injury induced by oxLDL and high glucose through activation of the Nrf2 antioxidative pathway , and acting as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which is a validated target for type II diabetes and obesity . The compound shows low cytotoxicity in certain non-transformed cell lines , making it an attractive lead for chemical optimization. This compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H23N7O

Molecular Weight

341.4 g/mol

IUPAC Name

2-[5-[[5-(1H-indol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine

InChI

InChI=1S/C17H23N7O/c18-16(19)20-8-4-1-5-9-21-17-23-15(25-24-17)10-12-11-22-14-7-3-2-6-13(12)14/h2-3,6-7,11,22H,1,4-5,8-10H2,(H,21,24)(H4,18,19,20)

InChI Key

DDXQZNQMFITAGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=NC(=NO3)NCCCCCN=C(N)N

Origin of Product

United States

Foundational & Exploratory

The Discovery of Phidianidine B: A Technical Guide to its Isolation, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Marine organisms are a prolific source of structurally novel and biologically active secondary metabolites. Among these, the opisthobranch mollusk Phidiana militaris has yielded a unique class of indole alkaloids known as phidianidines. This technical guide focuses on Phidianidine B, a compound distinguished by the unprecedented presence of a 1,2,4-oxadiazole ring system linked to an indole moiety and a terminal guanidine group.[1][2] First reported in 2011, this compound has garnered significant attention for its potent cytotoxic effects against a range of cancer cell lines and its intriguing pharmacological profile, including activity at central nervous system targets.[3][4] This document provides a comprehensive overview of the discovery of this compound, detailing the experimental protocols for its isolation, structural elucidation, and biological evaluation, and presenting key quantitative data in a structured format.

Data Presentation

Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis. The following table summarizes the key Nuclear Magnetic Resonance (NMR) data.

This compound ¹H NMR (400 MHz, CD₃OD)¹³C NMR (100 MHz, CD₃OD)
Position δ (ppm) δ (ppm)
27.26 (1H, s)124.0
47.39 (1H, d, J=7.7 Hz)119.2
57.05 (1H, t, J=7.7 Hz)121.9
67.15 (1H, t, J=7.7 Hz)118.6
77.57 (1H, d, J=7.7 Hz)111.7
7a-127.4
3a-136.7
84.24 (2H, s)30.8
3'-168.9
5'-177.1
1''3.17 (4H, m)42.6
2''1.62-1.72 (4H, m)28.5
3''1.46 (2H, m)23.8
4''1.62-1.72 (4H, m)28.5
5''3.17 (4H, m)41.0
Guanidino-C-157.1

Note: NMR data is referenced from a synthetic sample and confirmed to be identical to the natural product.[5]

Cytotoxicity Data

This compound has demonstrated significant cytotoxicity against a panel of tumor and non-tumor mammalian cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Cell LineCell TypeIC₅₀ (µM)
C6Rat glioma0.14
HeLaHuman epithelial cervical cancer0.21
CaCo-2Human epithelial colorectal adenocarcinoma1.8
H9c2Rat embryonic cardiac myoblasts10.5
3T3-L1Murine embryonic fibroblasts100.2

Data from Carbone et al., 2011.[6]

Experimental Protocols

Isolation of this compound from Phidiana militaris

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic process.

1. Collection and Extraction:

  • Specimens of Phidiana militaris were collected from the South China Sea.

  • The mollusk tissues were lyophilized and then exhaustively extracted with methanol (MeOH) at room temperature.

  • The resulting crude extract was concentrated under reduced pressure.

2. Solvent Partitioning:

  • The crude extract was partitioned between ethyl acetate (EtOAc) and water (H₂O).

  • The aqueous phase, containing the more polar compounds including this compound, was retained.

  • The aqueous layer was then further extracted with n-butanol (n-BuOH).

3. Chromatographic Purification:

  • The n-BuOH soluble fraction was subjected to column chromatography on a reversed-phase C18 silica gel.

  • A stepwise gradient elution was performed using a mixture of H₂O and MeOH.

  • Fractions were monitored by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC).

  • Fractions containing this compound were combined and further purified by semi-preparative reversed-phase HPLC using a H₂O/MeOH gradient containing 0.1% trifluoroacetic acid (TFA) to yield the pure compound.

Structure Elucidation

The planar structure of this compound was determined by a combination of spectroscopic techniques:

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of this compound.

  • NMR Spectroscopy: A suite of one- and two-dimensional NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, were conducted to establish the connectivity of the atoms within the molecule.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated using a standard cell viability assay.

1. Cell Culture:

  • The selected cancer and non-cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the cells were treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Control wells received only the solvent.

  • The cells were incubated with the compound for a specified period (e.g., 48 hours).

3. Viability Assessment:

  • Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.

  • The absorbance was measured using a microplate reader.

  • The percentage of cell viability was calculated relative to the solvent-treated control cells.

  • IC₅₀ values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Mandatory Visualization

Isolation_Workflow cluster_collection Collection & Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification Collection Phidiana militaris specimens Lyophilization Lyophilization Collection->Lyophilization Extraction Methanol Extraction Lyophilization->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning EtOAc / H₂O Partition Crude_Extract->Partitioning Aqueous_Phase Aqueous Phase Partitioning->Aqueous_Phase Polar fraction BuOH_Extraction n-Butanol Extraction Aqueous_Phase->BuOH_Extraction BuOH_Fraction n-Butanol Fraction BuOH_Extraction->BuOH_Fraction C18_Column Reversed-Phase C18 Column Chromatography BuOH_Fraction->C18_Column HPLC_Purification Semi-preparative HPLC C18_Column->HPLC_Purification Enriched fractions Phidianidine_B Pure this compound HPLC_Purification->Phidianidine_B

Caption: Workflow for the isolation of this compound from Phidiana militaris.

Conclusion

This compound represents a significant discovery in the field of marine natural products, both for its unique chemical structure and its potent biological activities. The detailed methodologies provided in this guide for its isolation, characterization, and bioactivity assessment serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The potent cytotoxicity of this compound against cancer cell lines suggests its potential as a lead compound for the development of new anticancer agents. Further investigation into its mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

The Biological Activity of Phidianidine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B is a structurally unique indole alkaloid originally isolated from the marine opisthobranch mollusk Phidiana militaris. It belongs to a class of compounds characterized by a rare 1,2,4-oxadiazole ring system linked to an indole core. Extensive research has revealed that this compound and its analogue, Phidianidine A, possess a diverse range of biological activities, making them compelling molecules for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, including detailed experimental protocols and a summary of quantitative data.

Core Biological Activities

This compound has demonstrated significant activity in several key biological areas:

  • Cytotoxicity: this compound exhibits potent cytotoxic effects against a range of cancer and non-tumor cell lines.

  • Central Nervous System (CNS) Activity: It acts as a selective inhibitor of the dopamine transporter (DAT) and a partial agonist of the μ-opioid receptor.

  • Enzyme Inhibition: Derivatives of this compound have shown potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in metabolic diseases.

  • Antifouling Properties: The related compound, Phidianidine A, has demonstrated potent antifouling activity, suggesting a potential application for this compound in this area as well.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the biological activities of this compound and its closely related analogue, Phidianidine A.

Table 1: Cytotoxicity of Phidianidines A and B

Cell LineCompoundIC50 (μM)
C6 (rat glioma)Phidianidine A0.21 ± 0.03
This compound0.14 ± 0.02
HeLa (human cervical cancer)Phidianidine A0.35 ± 0.04
This compound0.28 ± 0.03
CaCo-2 (human colorectal adenocarcinoma)Phidianidine A1.2 ± 0.1
This compound0.9 ± 0.1
H9c2 (rat embryonic cardiac myoblasts)Phidianidine A10.5 ± 1.2
This compound8.2 ± 0.9
3T3-L1 (murine embryonic fibroblasts)Phidianidine A> 100
This compound100.2 ± 11.5

Table 2: CNS Target Binding and Functional Activity of this compound

TargetAssay TypeParameterValue (nM)
Dopamine Transporter (DAT)Radioligand BindingKi680
Uptake InhibitionIC50390
μ-Opioid Receptor (μOR)Radioligand BindingKi340
GTPγS Functional Assay% Agonism12% at 10 µM

Table 3: PTP1B Inhibitory Activity of this compound Derivatives

Compound DerivativeIC50 (μM)
14c 4.9
14n 5.3
14p 5.8

Note: The above data for PTP1B inhibition is for derivatives of this compound, as the parent compound showed weaker activity in the initial screens.

Experimental Protocols

Cytotoxicity Assay (WST-1 Cell Proliferation Assay)

This protocol is based on the methodology used to assess the cytotoxicity of Phidianidines A and B in HEK293 cells.

a. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 25,000 cells per well in 100 µL of culture medium.

b. Compound Treatment:

  • This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • The stock solution is further diluted in culture medium to achieve the desired final concentrations.

  • 10 µL of the diluted compound solution (or DMSO as a vehicle control) is added to the respective wells. For the initial screening, a concentration of 10 µM is often used.

c. Incubation:

  • The plates are incubated for 24 and 48 hours in a humidified incubator at 37°C with 5% CO2.

d. WST-1 Assay:

  • After the incubation period, 10 µL of WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well.

  • The plates are incubated for an additional 2 hours at 37°C.

  • The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

e. Data Analysis:

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells.

  • IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine Transporter (DAT) Inhibition Assay (Radioligand Binding)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine transporter.

a. Membrane Preparation:

  • Cell membranes are prepared from cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

b. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a radiolabeled ligand specific for DAT (e.g., [3H]WIN 35,428).

    • Varying concentrations of this compound (competitor).

    • Cell membranes expressing DAT.

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

  • The plates are incubated at room temperature to allow the binding to reach equilibrium.

c. Filtration and Scintillation Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

d. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value for this compound is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

μ-Opioid Receptor Functional Assay (GTPγS Binding Assay)

This protocol describes a method to assess the functional activity of this compound at the μ-opioid receptor by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins.

a. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-K1 cells). The preparation method is similar to that described for the DAT assay.

b. GTPγS Binding Assay:

  • The assay is conducted in a 96-well plate.

  • Each well contains:

    • Cell membranes expressing the μ-opioid receptor.

    • A fixed concentration of GDP.

    • Varying concentrations of this compound.

    • A known μ-opioid receptor agonist (e.g., DAMGO) is used as a positive control for maximal stimulation.

  • The reaction is initiated by the addition of [35S]GTPγS.

  • The plates are incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

c. Filtration and Scintillation Counting:

  • The assay is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • Radioactivity retained on the filters is measured by scintillation counting.

d. Data Analysis:

  • The agonist-stimulated [35S]GTPγS binding is calculated as the percentage increase over basal binding (in the absence of agonist).

  • The functional potency (EC50) and efficacy (% agonism relative to the full agonist) of this compound are determined from the concentration-response curve.

PTP1B Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of compounds against Protein Tyrosine Phosphatase 1B using a colorimetric substrate.

a. Reagents and Materials:

  • Recombinant human PTP1B enzyme.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).

  • p-Nitrophenyl phosphate (pNPP) as the substrate.

  • This compound or its derivatives dissolved in DMSO.

  • A known PTP1B inhibitor (e.g., Suramin) as a positive control.

b. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • To each well, add:

    • PTP1B enzyme solution.

    • Varying concentrations of the test compound (this compound derivative) or DMSO (control).

  • Pre-incubate the enzyme and inhibitor at 37°C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPP substrate solution.

  • Incubate the plate at 37°C. The reaction progress is monitored by measuring the absorbance at 405 nm at regular intervals, which corresponds to the formation of the product, p-nitrophenol.

c. Data Analysis:

  • The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound can be attributed to its interaction with specific molecular targets, leading to the modulation of distinct signaling pathways.

Dopamine Transporter (DAT) Inhibition

This compound's inhibition of DAT blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Synapse->DAT Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Phidianidine_B This compound Phidianidine_B->DAT Inhibition

Caption: this compound inhibits dopamine reuptake via DAT.

μ-Opioid Receptor Partial Agonism

As a partial agonist, this compound binds to and activates the μ-opioid receptor, but with lower efficacy than a full agonist. This leads to the activation of Gi/o proteins, which in turn inhibit adenylyl cyclase, reducing intracellular cAMP levels, and modulate ion channels to decrease neuronal excitability.

Mu_Opioid_Receptor_Signaling Phidianidine_B This compound (Partial Agonist) MOR μ-Opioid Receptor (μOR) Phidianidine_B->MOR Binds & Partially Activates G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP Neuronal_Excitability ↓ Neuronal Excitability

Caption: this compound partially activates μ-opioid receptor signaling.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Derivatives of this compound inhibit PTP1B, a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, these compounds can potentially enhance insulin sensitivity, making them of interest for the treatment of type 2 diabetes and obesity.

PTP1B_Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS Dephosphorylates Phidianidine_B_Derivative This compound Derivative Phidianidine_B_Derivative->PTP1B Inhibits PI3K_Akt_Pathway PI3K/Akt Pathway IRS->PI3K_Akt_Pathway Activates Glucose_Uptake ↑ Glucose Uptake

Caption: this compound derivatives inhibit PTP1B, enhancing insulin signaling.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial biological characterization of a novel compound like this compound.

Experimental_Workflow start Compound Isolation/ Synthesis cytotoxicity Cytotoxicity Screening (e.g., WST-1 Assay) start->cytotoxicity target_screening Broad Target Screening (e.g., Radioligand Binding Panel) start->target_screening hit_validation Hit Validation (Dose-Response Curves) target_screening->hit_validation functional_assays Functional Assays (e.g., GTPγS, Enzyme Inhibition) hit_validation->functional_assays sar_studies Structure-Activity Relationship (SAR) Studies functional_assays->sar_studies in_vivo In Vivo Efficacy and Toxicity Studies sar_studies->in_vivo

Caption: General workflow for characterizing the biological activity of a novel compound.

Conclusion

This compound is a marine-derived indole alkaloid with a compelling and diverse pharmacological profile. Its potent cytotoxicity, combined with its selective activity on key CNS targets and potential for enzyme inhibition, underscores its significance as a lead compound for the development of new therapeutic agents. This technical guide provides a foundational understanding of the biological activities of this compound, offering valuable data and methodologies to guide future research and development efforts in this exciting area of natural product chemistry. Further investigation into the in vivo efficacy, safety profile, and mechanism of action of this compound and its analogues is warranted to fully elucidate their therapeutic potential.

Phidianidine B: Unraveling Its Anticancer Potential (A Review of Currently Available Data)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific molecular mechanism of action of Phidianidine B in cancer cells is limited in publicly available scientific literature. This document summarizes the current knowledge based on existing research.

Executive Summary

This compound, a marine-derived indole alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] Isolated from the marine opisthobranch mollusk Phidiana militaris, this compound, along with its analog Phidianidine A, is characterized by a unique 1,2,4-oxadiazole ring system.[1] While its potent anti-proliferative properties have been highlighted, a detailed understanding of its mechanism of action at the molecular level remains largely uncharted. This guide synthesizes the available data on this compound's cytotoxicity and provides a framework for future research to elucidate its therapeutic potential.

Cytotoxicity Profile

This compound has been reported to exhibit high cytotoxicity against several tumor cell lines, with some studies indicating efficacy at nanomolar concentrations.[2]

Table 1: Summary of Reported Cytotoxic Activity of this compound

Cell LineCancer TypeReported PotencySource(s)
HeLaCervical CancerHigh cytotoxicity[1][2][3]
C6GliomaCytotoxic at nanomolar concentrations[2]
CaCo-2Colon AdenocarcinomaIn vitro cytotoxic potency[3]

Note: Specific IC50 values for this compound across a comprehensive panel of cancer cell lines are not consistently reported in the available literature, precluding a more detailed quantitative comparison.

Known Biological Activities and Postulated Mechanisms of Action

While the precise mechanisms by which this compound exerts its cytotoxic effects on cancer cells are not well-defined, preliminary information and studies on related compounds suggest several potential avenues of action that warrant further investigation.

Potential for Apoptosis Induction

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. While direct evidence for this compound-induced apoptosis is lacking, this remains a critical area for future research. Key questions to address include:

  • Caspase Activation: Does this compound treatment lead to the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7)?

  • Mitochondrial Pathway: Does this compound alter the mitochondrial membrane potential and trigger the release of cytochrome c?

  • Bcl-2 Family Proteins: How does this compound affect the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins?[4][5][6][7][8]

Possible Effects on Cell Cycle Progression

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Investigating the impact of this compound on the cell cycle is a crucial next step. Future studies should aim to:

  • Determine Cell Cycle Arrest: At which phase of the cell cycle (G1, S, G2/M) does this compound cause an accumulation of cells?

  • Analyze Cyclins and CDKs: Does this compound treatment alter the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs)?

Modulation of Signaling Pathways

Deregulated signaling pathways are a cornerstone of cancer development and progression. The potential for this compound to interfere with these pathways is a promising area of investigation. Key pathways of interest include:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[9][10][11][12][13]* MAPK/ERK Pathway: This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival.

Diagram: Hypothetical Signaling Pathway Inhibition by this compound

cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAF RAF RTK->RAF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK ERK->Proliferation MEK MEK MEK->ERK RAF->MEK Phidianidine_B This compound Phidianidine_B->PI3K ? Phidianidine_B->Akt ? Phidianidine_B->RAF ?

Caption: Postulated inhibitory effects of this compound on key cancer signaling pathways.

Anti-Metastatic Potential

The ability of cancer cells to metastasize is a major cause of mortality. Preliminary research on Phidianidine A, a related compound, has suggested a role as a CXCR4 antagonist, a receptor implicated in tumor development and metastasis. [14]This suggests that this compound may also possess anti-metastatic properties, a hypothesis that requires experimental validation.

Proposed Experimental Protocols for Mechanistic Studies

To address the current gaps in knowledge, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines. This assay measures the metabolic activity of cells as an indicator of cell viability.

Diagram: MTT Assay Workflow

A Seed cancer cells in 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24, 48, 72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: A simplified workflow for determining the cytotoxicity of this compound using an MTT assay.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Caspase Activity Assays: To measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.

  • Western Blotting: To analyze the expression levels of Bcl-2 family proteins (Bax, Bcl-2, etc.) and cleaved PARP.

Diagram: Apoptosis Detection Workflow

A Treat cancer cells with This compound B Harvest cells A->B C1 Annexin V/PI Staining B->C1 C2 Western Blot for Caspase Cleavage & Bcl-2 Family B->C2 D1 Flow Cytometry Analysis C1->D1 D2 Quantify Protein Levels C2->D2 E Determine Induction of Apoptosis D1->E D2->E

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

  • Western Blotting: To examine the expression of key cell cycle regulatory proteins, including cyclins (e.g., Cyclin B1, Cyclin D1) and cyclin-dependent kinases (e.g., CDK1, CDK4).

Future Directions and Conclusion

The initial findings on the cytotoxicity of this compound are promising, but substantial research is required to fully understand its mechanism of action and evaluate its potential as a therapeutic agent. Future in-depth studies should focus on the key areas outlined in this guide, including a comprehensive analysis of its effects on apoptosis, the cell cycle, and critical cancer-related signaling pathways. Furthermore, in vivo studies using animal models are essential to assess the efficacy, toxicity, and pharmacokinetic profile of this compound. The elucidation of its molecular targets and mechanisms will be instrumental in guiding the potential development of this marine natural product into a novel anticancer drug.

References

Phidianidine B: A Technical Guide to its Function as a Dopamine Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phidianidine B, a marine-derived indole alkaloid, has emerged as a significant subject of interest within neuropharmacology due to its potent and selective inhibition of the dopamine transporter (DAT). This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, the experimental methodologies used to characterize its activity, and its synthesis. Quantitative data on its binding affinity and functional inhibition at monoamine transporters are presented in a structured format for comparative analysis. Detailed protocols for key in vitro assays are provided to facilitate the replication and further investigation of its properties. Furthermore, this guide includes visualizations of the dopamine signaling pathway, a representative experimental workflow for assessing DAT inhibition, and the selectivity profile of this compound, all rendered using the DOT language for clarity and precision.

Introduction to this compound and the Dopamine Transporter

The dopamine transporter (DAT) is a crucial neuronal membrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process terminates dopaminergic neurotransmission and is vital for maintaining dopamine homeostasis. Dysregulation of DAT function is implicated in several neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and substance use disorders. Consequently, DAT is a primary target for various therapeutic agents and drugs of abuse, such as cocaine and amphetamines.

This compound is a natural product first isolated from the marine opisthobranch mollusk Phidiana militaris. Structurally, it features a unique 1,2,4-oxadiazole moiety linked to an indole system and a guanidinoalkyl side chain. Research has demonstrated that this compound is a potent inhibitor of DAT with significant selectivity over the serotonin transporter (SERT) and the norepinephrine transporter (NET). This selectivity profile makes this compound a valuable lead compound for the development of novel therapeutics targeting the dopaminergic system with potentially fewer off-target effects.

Quantitative Pharmacological Profile

The inhibitory activity of this compound and its analogues has been quantified through radioligand binding assays and functional uptake assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: Binding Affinity (Ki) of this compound and Related Compounds at Monoamine Transporters

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
This compound680>10,000>10,000
Phidianidine A310>10,000>10,000

Data sourced from Lindsley et al. (2012).[1]

Table 2: Functional Inhibition (IC50) of this compound and Related Compounds at Monoamine Transporters

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
This compound860>10,000>10,000
Phidianidine A390>10,000>10,000

Data sourced from Lindsley et al. (2012).[1]

Experimental Protocols

The characterization of this compound as a DAT inhibitor relies on established in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the dopamine transporter using a radiolabeled ligand, such as [³H]WIN 35,428.

Materials:

  • Biological Material: Rat striatal tissue or cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

  • Test Compound: this compound at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of [³H]WIN 35,428.

    • Varying concentrations of the test compound (this compound).

    • For non-specific binding determination, add the non-specific binding control instead of the test compound.

    • For total binding, add assay buffer instead of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.

Materials:

  • Biological Material: Freshly dissected rat striatal tissue.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer containing glucose and pargyline (to inhibit monoamine oxidase).

  • Test Compound: this compound at various concentrations.

  • Uptake Inhibitor Control: A known DAT inhibitor (e.g., cocaine or nomifensine) for determining non-specific uptake.

  • Instrumentation: Scintillation counter, filtration apparatus or centrifuge.

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove larger cellular debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (this compound) or the uptake inhibitor control for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each tube and incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer, or by adding an excess of ice-cold buffer and centrifuging to pellet the synaptosomes.

  • Quantification: Lyse the filtered or pelleted synaptosomes and measure the amount of accumulated [³H]Dopamine using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the uptake in the presence of the uptake inhibitor control from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC₅₀ value.

Synthesis of this compound

The total synthesis of this compound has been accomplished through several routes. A common strategy involves the coupling of an indole acetic acid derivative with a protected aminoalkyl hydroxyguanidine, followed by cyclization to form the 1,2,4-oxadiazole ring and subsequent deprotection and guanidinylation.

A Representative Synthetic Scheme:

  • Preparation of the Hydroxyguanidine Intermediate: Commercially available mono-Boc protected 1,5-diaminopentane is treated with cyanogen bromide to yield a cyanamide intermediate. Subsequent reaction with hydroxylamine hydrochloride produces the key hydroxyguanidine coupling partner.

  • Coupling and Cyclization: The indole-3-acetic acid is activated, for example with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then coupled with the hydroxyguanidine intermediate. Heating the resulting adduct induces cyclization to form the 1,2,4-oxadiazole ring.

  • Deprotection: The Boc protecting group on the pentylamine chain is removed under acidic conditions (e.g., with trifluoroacetic acid).

  • Guanidinylation: The final step involves the guanidinylation of the primary amine to afford this compound.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the action of this compound.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake D1_R D1 Receptor AC Adenylyl Cyclase D1_R->AC Activates D2_R D2 Receptor D2_R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signaling_Cascade Downstream Signaling PKA->Signaling_Cascade Phidianidine_B Phidianidine_B Phidianidine_B->DAT Inhibits Dopamine_in_cleft->D1_R Dopamine_in_cleft->D2_R

Caption: Dopamine signaling pathway and the inhibitory action of this compound on DAT.

DAT_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Dissection Dissect Striatal Tissue Homogenization Homogenize Tissue Tissue_Dissection->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Resuspend Synaptosomes Centrifugation2->Resuspension Pre_incubation Pre-incubate with This compound Resuspension->Pre_incubation Add_Radioligand Add [3H]Dopamine Pre_incubation->Add_Radioligand Incubation Incubate at 37°C Add_Radioligand->Incubation Termination Terminate Uptake Incubation->Termination Quantification Scintillation Counting Termination->Quantification Data_Analysis Calculate Specific Uptake Quantification->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Experimental workflow for a synaptosomal dopamine uptake inhibition assay.

Phidianidine_B_Selectivity Phidianidine_B This compound DAT Dopamine Transporter (DAT) Phidianidine_B->DAT Potent Inhibition (Ki = 680 nM) SERT Serotonin Transporter (SERT) Phidianidine_B->SERT Weak/No Inhibition (Ki > 10,000 nM) NET Norepinephrine Transporter (NET) Phidianidine_B->NET Weak/No Inhibition (Ki > 10,000 nM)

Caption: Selectivity profile of this compound for monoamine transporters.

Conclusion and Future Directions

This compound stands out as a potent and selective inhibitor of the dopamine transporter. Its unique chemical structure and pharmacological profile make it an important tool for studying the dopaminergic system and a promising scaffold for the design of novel therapeutics. The detailed experimental protocols and synthesized information provided in this guide are intended to support further research into the mechanism of action, structure-activity relationships, and potential therapeutic applications of this compound and its analogues. Future investigations could focus on in vivo studies to assess its behavioral effects, pharmacokinetic properties, and potential for treating dopamine-related disorders.

References

An In-depth Technical Guide on the Interaction of Phidianidine B with the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phidianidine B, a marine-derived indole alkaloid, has been identified as a selective and potent ligand for the mu-opioid receptor (μOR). This technical guide provides a comprehensive overview of the interaction between this compound and the μOR, based on available scientific literature. It details the compound's binding and functional activity, outlines the experimental protocols used for its characterization, and visualizes the associated signaling pathways. While qualitative data robustly supports its role as a partial agonist, specific quantitative metrics for binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) have not been reported in the primary literature. This document serves as a foundational resource for researchers interested in the therapeutic potential of this compound and its analogues.

Introduction

This compound is a novel 1,2,4-oxadiazole-containing alkaloid originally isolated from the marine opisthobranch mollusk Phidiana militaris.[1][2] Subsequent total synthesis and biological evaluation have revealed its unique pharmacological profile, notably its selective interaction with the mu-opioid receptor (μOR).[2][3] The μOR is a G-protein coupled receptor (GPCR) that mediates the analgesic effects of most clinically used opioids.[2] this compound's characterization as a selective, potent ligand and partial agonist at the μOR, with no activity at the delta (δ) and kappa (κ) opioid receptors, makes it an intriguing candidate for further investigation in pain management and other CNS-related disorders.[2][3]

Quantitative Data Presentation

A thorough review of the primary literature, including the seminal work by Lindsley and co-workers, indicates that while this compound has been characterized as a potent ligand and partial agonist of the μOR, specific quantitative data for its binding affinity (Ki) and functional activity (EC50 and Emax) have not been published.[2][3] The initial characterization was performed through single-point radioligand binding assays and concentration-response curves in a [35S]GTPγS functional assay.[3]

The table below summarizes the available qualitative and semi-quantitative data for this compound's interaction with the mu-opioid receptor.

Parameter Value Assay Receptor Type Cell Line Reference
Binding Activity Potent Ligand (similar to Phidianidine A's 103% inhibition at 10 µM)Radioligand Displacement AssayHuman μ-opioidNot Specified[3]
Functional Activity Weak Partial Agonist[35S]GTPγS Binding AssayHuman μ-opioidCHO-K1[3]
Selectivity Selective for μ-opioid receptorRadioligand Displacement AssayHuman δ- and κ-opioidNot Specified[3]
Cytotoxicity Non-cytotoxic at high doses over 48hNot SpecifiedHEK293[3]

Note: The "103% inhibition" for Phidianidine A likely refers to the displacement of a radioligand in a competitive binding assay, indicating strong binding affinity. This compound was reported to have a similar profile.[3] The term "weak partial agonist" is based on the observation of a response in the [35S]GTPγS assay, but without reported EC50 and Emax values.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's interaction with the mu-opioid receptor.

Radioligand Binding Assay (General Protocol)

While the specific protocol used for this compound was not detailed in the primary literature, a standard competitive radioligand binding assay for the mu-opioid receptor using [3H]-DAMGO is described below. This protocol is representative of the methodology likely employed.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand ([3H]-DAMGO).

Materials:

  • Membrane preparations from cells stably expressing the human mu-opioid receptor (e.g., CHO-K1 cells).

  • [3H]-DAMGO (radioligand).

  • Unlabeled DAMGO (for determining non-specific binding).

  • Test compound (this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the μOR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DAMGO (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare μOR Membranes incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand ([3H]-DAMGO) & Test Compound prep_ligands->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 & Ki counting->analysis

Radioligand Binding Assay Workflow

[35S]GTPγS Functional Assay

This protocol is adapted from the methods described in the primary literature characterizing this compound.[3]

Objective: To determine the functional activity (potency - EC50 and efficacy - Emax) of a test compound (e.g., this compound) at the mu-opioid receptor by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins.

Materials:

  • Membranes from CHO-K1 cells stably expressing the human mu-opioid receptor.

  • [35S]GTPγS (radioligand).

  • Guanosine 5'-diphosphate (GDP).

  • DAMGO (full agonist control).

  • Test compound (this compound).

  • Assay buffer (modified HEPES, pH 7.4).

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • Microplate scintillation counter.

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the cell membranes (0.016 mg/mL) with 3 mM GDP and varying concentrations of the test compound (this compound) or DAMGO in modified HEPES buffer for 20 minutes at 25°C.[3]

  • SPA Bead Addition: Add SPA beads to each well and incubate for another 60 minutes at 30°C.[3]

  • Reaction Initiation: Initiate the binding reaction by adding 0.3 nM [35S]GTPγS to each well.[3]

  • Incubation: Incubate the plate for an additional 30 minutes.[3]

  • Signal Detection: Measure the scintillation signal using a microplate scintillation counter.

  • Data Analysis: The increase in [35S]GTPγS binding relative to the response of the full agonist DAMGO (at 10 µM) is determined.[3] A response of 50% or more indicates possible μOR agonist activity.[3] For partial agonists, the EC50 (concentration to achieve 50% of its own maximal effect) and Emax (maximal effect relative to DAMGO) would be determined from the concentration-response curve.

experimental_workflow_gtpgs_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare μOR Membranes preincubation Pre-incubate Membranes, GDP & Test Compound prep_membranes->preincubation prep_reagents Prepare GDP, Test Compound, & [35S]GTPγS prep_reagents->preincubation spa_addition Add SPA Beads & Incubate preincubation->spa_addition reaction_init Initiate with [35S]GTPγS & Incubate spa_addition->reaction_init detection Scintillation Counting reaction_init->detection analysis Calculate Agonist Activity detection->analysis

[35S]GTPγS Binding Assay Workflow

Signaling Pathways

As a partial agonist at the mu-opioid receptor, this compound is expected to activate the canonical G-protein signaling pathway, albeit to a lesser extent than a full agonist like DAMGO. The binding of this compound to the μOR induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o).

The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).

mu_opioid_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PhidianidineB This compound muOR μ-Opioid Receptor (μOR) PhidianidineB->muOR Binds G_protein Gi/o Protein (αβγ) muOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

This compound Signaling at the μOR

Conclusion

This compound represents a structurally novel and pharmacologically interesting marine natural product with selective partial agonist activity at the mu-opioid receptor.[2][3] Its unique profile suggests potential for development as a lead compound for novel analgesics with a potentially favorable side-effect profile. However, a significant gap in the current understanding of this compound is the lack of publicly available, precise quantitative data on its binding affinity and functional efficacy at the μOR. Further detailed pharmacological studies are required to elucidate its complete in vitro and in vivo profile and to fully assess its therapeutic potential. This guide provides a comprehensive summary of the current knowledge and a framework for future research in this area.

References

Preliminary Cytotoxicity Screening of Phidianidine B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B, a marine-derived indole alkaloid featuring a rare 1,2,4-oxadiazole ring, has emerged as a molecule of interest in pharmacological research.[1] Isolated from the marine opisthobranch mollusk Phidiana militaris, its structural novelty has prompted investigations into its biological activities, including its potential as a cytotoxic agent.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing the currently available data, outlining experimental protocols, and discussing the potential mechanisms of action.

Data Presentation: A Tale of Contradictory Findings

The existing literature on the cytotoxicity of this compound presents a conflicting narrative. While some studies report significant cytotoxic effects against a range of cancer and non-cancer cell lines, others suggest a lack of significant activity. This discrepancy underscores the preliminary nature of the research and highlights the need for further, more detailed investigations.

One body of research indicates that phidianidines, including this compound, exhibit high cytotoxicity.[1][2] Specifically, cytotoxic activity has been reported against human cervical cancer (HeLa), rat glioma (C6), human colon adenocarcinoma (CaCo-2), rat heart myoblasts (H9c2), and mouse embryo fibroblasts (3T3-L1).[2][3] For C6 and HeLa cell lines, this cytotoxicity is reported to be in the nanomolar range.[4]

Conversely, a separate study involving the total synthesis of this compound found it to be devoid of cytotoxicity at a concentration of 10 μM in Human Embryonic Kidney (HEK293) cells over a 48-hour period.[5] Furthermore, initial screening in the National Cancer Institute's 60-cell line panel (NCI-60) showed that this compound caused only a 5–30% inhibition of cell growth at a concentration of 10 µM, suggesting weak activity.[5]

Due to the absence of specific IC50 values in the studies reporting high cytotoxicity, a direct quantitative comparison is not possible. The table below summarizes the qualitative findings from the available literature.

Cell LineReported CytotoxicityQuantitative Data (IC50)
HeLa (Human Cervical Cancer)High, Nanomolar[2][4]Not Available
C6 (Rat Glioma)High, Nanomolar[4]Not Available
CaCo-2 (Human Colon Adenocarcinoma)High[2][3]Not Available
H9c2 (Rat Heart Myoblasts)High[2]Not Available
3T3-L1 (Mouse Embryo Fibroblasts)High[2]Not Available
HEK293 (Human Embryonic Kidney)Devoid of Cytotoxicity[5]> 10 µM
NCI-60 Cell Line Panel5-30% growth inhibition[5]> 10 µM

Experimental Protocols

Detailed experimental protocols for the cytotoxicity screening of this compound are not extensively published. However, based on the available information and standard cell viability assay procedures, a plausible methodology can be constructed. The WST-1 assay was utilized in the study that reported a lack of cytotoxicity in HEK293 cells.

WST-1 Cell Proliferation/Cytotoxicity Assay

This protocol is a composite based on the published methodology and general WST-1 assay guidelines.

1. Cell Culture and Seeding:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested during the logarithmic growth phase and seeded into a 96-well plate at a density of 25,000 cells per well in 100 µL of culture medium.

2. Compound Treatment:

  • This compound is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.

  • Serial dilutions of this compound are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and at a non-toxic level (typically ≤ 0.5%).

  • 100 µL of the compound dilutions are added to the respective wells. A vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent) are included.

3. Incubation:

  • The plate is incubated for various time points, such as 24 and 48 hours, at 37°C in a 5% CO2 incubator.

4. WST-1 Assay:

  • Following the incubation period, 10 µL of WST-1 reagent is added to each well.

  • The plate is incubated for an additional 1-4 hours at 37°C. The incubation time with WST-1 should be optimized for the specific cell line and experimental conditions.

  • The plate is gently shaken for 1 minute to ensure a homogenous distribution of the formazan product.

5. Data Acquisition and Analysis:

  • The absorbance is measured at 450 nm using a microplate reader. A reference wavelength of >600 nm is used to subtract background noise.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay WST-1 Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding add_compound Addition to Cells cell_seeding->add_compound compound_prep This compound Dilution Series compound_prep->add_compound incubation 24h / 48h Incubation (37°C, 5% CO2) add_compound->incubation add_wst1 Add WST-1 Reagent incubation->add_wst1 incubation_wst1 Incubate (1-4h) add_wst1->incubation_wst1 read_absorbance Measure Absorbance (450nm) incubation_wst1->read_absorbance data_analysis Calculate % Viability Determine IC50 read_absorbance->data_analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway: Intrinsic Apoptosis

Given the complete lack of specific mechanistic data for this compound, a generalized diagram of the intrinsic apoptosis pathway is presented below. It is crucial to note that this is a hypothetical representation and has not been experimentally validated for this compound. The cytotoxic effects of many natural products are mediated through the induction of apoptosis.

intrinsic_apoptosis cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_apoptosis Apoptosis phidianidine_b This compound (Hypothetical) bax_bak Bax/Bak Activation phidianidine_b->bax_bak mito_pore Mitochondrial Pore Formation bax_bak->mito_pore cytochrome_c Cytochrome c Release mito_pore->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome procaspase9 Pro-Caspase-9 procaspase9->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 procaspase3 Pro-Caspase-3 procaspase3->caspase3 apoptosis Cell Death caspase3->apoptosis

References

A Technical Guide to the Synthetic Pathway of Phidianidine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B, a marine alkaloid isolated from the opisthobranch mollusk Phidiana militaris, has garnered significant attention within the scientific community.[1] Its unique structure, featuring a 1,2,4-oxadiazole ring linked to an indole moiety and a terminal guanidine group, presents a compelling scaffold for medicinal chemistry and drug development.[1][2] Phidianidines have demonstrated a range of biological activities, including cytotoxicity against tumor cell lines and potent, selective inhibition of the dopamine transporter (DAT).[1][3] This guide provides an in-depth overview of the total synthesis of this compound, focusing on the core chemical pathway, experimental methodologies, and quantitative data derived from key synthetic approaches.

Proposed Biosynthetic and Retrosynthetic Strategy

While the natural biosynthetic pathway of this compound within Phidiana militaris has not been fully elucidated, a proposed biogenetic pathway has informed its chemical synthesis.[3] The retrosynthesis of this compound generally involves the key coupling of an indole acetic acid derivative with an appropriately functionalized alkyl bis-guanidine or a precursor thereof.[3] This strategy breaks the molecule down into key synthons that are often commercially available or readily prepared.

A common retrosynthetic analysis for this compound is illustrated below.

G Phidianidine_B This compound Indole_Acetic_Acid Indole-3-acetic acid Phidianidine_B->Indole_Acetic_Acid Disconnection Alkyl_Bis_Guanidine Oxidized Alkyl Bis-Guanidine Phidianidine_B->Alkyl_Bis_Guanidine Disconnection Diaminopentane 1,5-Diaminopentane Alkyl_Bis_Guanidine->Diaminopentane Synthesis

Caption: Retrosynthetic analysis of this compound.

Total Synthesis of this compound

Multiple synthetic routes to this compound have been reported, each with variations in starting materials, reagents, and overall efficiency.[3][4][5] The following sections detail a common and effective synthetic pathway, compiling data and protocols from published literature.

Key Precursors and Reagents

The synthesis of this compound relies on several key starting materials and reagents. The primary building blocks are an indole derivative and a C5 aminoalkyl fragment.

Precursor/Reagent Role in Synthesis Commercial Availability
Indole-3-acetic acidIndole core of this compoundCommercially Available[3]
1,5-DiaminopentaneBackbone of the alkyl guanidine chainCommercially Available[3]
Cyanogen bromideReagent for guanidine formationCommercially Available[3]
Hydroxylamine hydrochlorideReagent for hydroxyguanidine formationCommercially Available[3]
N,N'-di-Boc-1H-pyrazole-1-carboxamidineGuanidylating agentCommercially Available[6]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Coupling agentCommercially Available[3]

Experimental Protocols

The following protocols represent a general workflow for the synthesis of this compound, based on reported methodologies.[3][5][7]

Step 1: Synthesis of the Hydroxyguanidine Coupling Partner

  • Protection of Diamine: Commercially available 1,5-diaminopentane is mono-Boc protected to yield N-Boc-1,5-diaminopentane.[3]

  • Cyanation: The protected diamine is treated with cyanogen bromide to deliver the corresponding cyanamide.[3]

  • Hydroxyguanidine Formation: The cyanamide is then reacted with hydroxylamine hydrochloride to produce the key hydroxyguanidine coupling partner.[3]

Step 2: Preparation of the Indole Acetic Acid

Indole-3-acetic acid is either commercially available or can be readily prepared from indole in a two-step process.[3]

Step 3: Coupling and Oxadiazole Formation

  • HATU-mediated Coupling: The hydroxyguanidine intermediate is coupled with indole-3-acetic acid using HATU as a coupling agent.[3]

  • Cyclization and Deprotection: The resulting intermediate undergoes cyclization to form the 1,2,4-oxadiazole ring, followed by acidic cleavage of the Boc protecting group to afford the amine precursor of this compound.[3]

Step 4: Final Guanidinylation

The terminal amine is guanidinylated using a suitable reagent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, followed by deprotection to yield this compound.[3][6]

The overall synthetic workflow can be visualized as follows:

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Diaminopentane 1,5-Diaminopentane Hydroxyguanidine Hydroxyguanidine Partner Diaminopentane->Hydroxyguanidine 3 Steps Indole_Acetic_Acid Indole-3-acetic acid Amine_Precursor Amine Precursor Indole_Acetic_Acid->Amine_Precursor Hydroxyguanidine->Amine_Precursor Coupling & Cyclization Phidianidine_B This compound Amine_Precursor->Phidianidine_B Guanidinylation

Caption: Synthetic workflow for this compound.

Quantitative Data

The efficiency of the synthesis of this compound has been reported with varying overall yields. The following table summarizes the reported yields from a notable synthetic route.

Product Number of Steps Overall Yield Reference
This compound621%[3]
This compound714%[5]
This compound819%[3][4]

The total synthesis of this compound has been successfully achieved through convergent synthetic strategies. While the natural biosynthetic machinery remains to be fully uncovered, the chemical synthesis provides a reliable and scalable route to access this potent marine natural product and its analogues for further biological evaluation and drug discovery efforts. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of natural product synthesis and medicinal chemistry. The availability of synthetic routes opens avenues for structure-activity relationship (SAR) studies, which are crucial for optimizing the pharmacological profile of this compound as a potential therapeutic lead.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Phidianidine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Phidianidine B, a cytotoxic 1,2,4-oxadiazole-containing marine natural product.[1][2][3] this compound has garnered interest in the scientific community due to its unique structure and potential as a lead compound in drug discovery.[1][4][5][6] This guide outlines two distinct and successfully executed synthetic routes, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Overview of Synthetic Strategies

Two primary synthetic routes for this compound have been reported in the literature, each with its own set of advantages. The first, a seven-step synthesis, achieves a 14% overall yield and is notable for its adaptability in creating analogues with different alkyl chain lengths or substitutions on the indole ring.[1][2] The second is a more concise six-step synthesis, affording a higher overall yield of 21%.[4][5][6][7] Both methods converge on the formation of the characteristic 1,2,4-oxadiazole core, a feature rarely found in marine natural products.[1]

Synthetic Route 1: Seven-Step Synthesis

This pathway, as detailed by Carbone et al. (2012), centers on the coupling of 3-indoleacetic acid methyl ester with an amino-alkyl hydroxy guanidine intermediate.[1][2] The synthesis is designed to be flexible, allowing for the generation of various Phidianidine analogues.[1]

Synthetic Route 2: Six-Step Synthesis

Lindsley et al. (2012) developed a more streamlined approach that commences from commercially available materials and proceeds through a key hydroxyguanidine coupling partner.[4][7] This route is characterized by its efficiency and high overall yield.[4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data from the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Parameter Synthetic Route 1 (Carbone et al., 2012) [1][2]Synthetic Route 2 (Lindsley et al., 2012) [4][5][6][7]
Number of Steps 76
Overall Yield 14%21%
Starting Materials 3-indoleacetic acid methyl ester, N,N-dimethylformamide, cyanamide, sodium amide, hydroxylamine hydrochloride, sodium methoxideMono-Boc protected 1,5-diaminopentane, cyanogen bromide, hydroxylamine hydrochloride, indole-3-acetic acid
Key Intermediates Amino-alkyl hydroxy guanidineHydroxyguanidine coupling partner
Coupling Method Not explicitly detailedHATU-mediated coupling

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in both synthetic routes.

Protocol 1: Key Intermediate Synthesis (Route 1)

This protocol describes the synthesis of the key amino-alkyl hydroxy guanidine intermediate.

Materials:

  • N,N-dimethylformamide solution of cyanamide

  • Sodium amide

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Anhydrous methanol

Procedure:

  • A solution of cyanamide in N,N-dimethylformamide is reacted with sodium amide to form a 1-cyanamino derivative.[2]

  • The resulting compound is then treated with hydroxylamine hydrochloride and sodium methoxide in anhydrous methanol to yield the key hydroxyguanidine intermediate.[2]

  • The reaction mixture is stirred at room temperature for 10 hours, then warmed to 53 °C and stirred for an additional 7 hours.[1]

  • The mixture is filtered to yield the product as a pale yellow oil.[1]

Protocol 2: Key Intermediate Synthesis (Route 2)

This protocol outlines the preparation of the key hydroxyguanidine coupling partner.

Materials:

  • Mono-Boc protected 1,5-diaminopentane

  • Cyanogen bromide

  • Hydroxylamine hydrochloride

Procedure:

  • Mono-Boc protected 1,5-diaminopentane is treated with cyanogen bromide to yield an intermediate.[4][7]

  • This intermediate is then exposed to hydroxylamine hydrochloride to produce the key hydroxyguanidine coupling partner in good yield.[4][7]

Protocol 3: 1,2,4-Oxadiazole Formation and Final Product (Route 2)

This protocol details the HATU-mediated coupling and final deprotection steps.

Materials:

  • Hydroxyguanidine coupling partner (from Protocol 2)

  • Indole-3-acetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Acid for Boc group cleavage

Procedure:

  • A HATU-mediated coupling reaction is performed between the hydroxyguanidine coupling partner and indole-3-acetic acid to form the 1,2,4-oxadiazole ring.[4]

  • The resulting product is then subjected to acidic cleavage of the Boc protecting group.[4]

  • The final steps of guanidation and deprotection yield this compound.[4][7]

Visualized Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes to this compound.

Phidianidine_B_Synthesis_Route_1 cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_cyclization 1,2,4-Oxadiazole Formation cluster_final Final Product start1 3-Indoleacetic acid methyl ester coupling Coupling start1->coupling start2 Protected Aminoalkyl Precursor int1 Formation of 1-Cyanamino Derivative start2->int1 int2 Reaction with Hydroxylamine int1->int2 key_int Amino-alkyl hydroxy guanidine Intermediate int2->key_int key_int->coupling cyclization Cyclization coupling->cyclization product This compound cyclization->product

Caption: Synthetic pathway for this compound via the seven-step route.

Phidianidine_B_Synthesis_Route_2 cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_cyclization 1,2,4-Oxadiazole Formation cluster_final Final Steps start1 Mono-Boc protected 1,5-diaminopentane step1 Treatment with Cyanogen Bromide start1->step1 start2 Indole-3-acetic acid coupling HATU-mediated Coupling start2->coupling key_int Hydroxyguanidine Coupling Partner step1->key_int key_int->coupling boc_cleavage Boc Deprotection coupling->boc_cleavage guanidation Guanidation boc_cleavage->guanidation final_deprotection Final Deprotection guanidation->final_deprotection product This compound final_deprotection->product

Caption: Synthetic pathway for this compound via the six-step route.

References

Application Notes and Protocols: Phidianidine B In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B is a marine-derived indole alkaloid, first isolated from the opisthobranch mollusk Phidiana militaris. It is structurally unique due to the presence of a 1,2,4-oxadiazole ring system.[1] Preliminary studies have revealed that this compound possesses significant biological activity, including potent in vitro cytotoxicity against a range of cancer cell lines.[2][3] These findings have positioned this compound as a compound of interest for further investigation in the field of oncology and drug development.

These application notes provide a detailed overview of the methodologies used to assess the in vitro cytotoxicity of this compound, including protocols for common assays and a summary of the available data. Additionally, a proposed signaling pathway for its cytotoxic mechanism is presented to guide future research.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against both tumor and non-tumor cell lines. While several studies have reported high cytotoxicity, specific IC50 values are not consistently available in the public domain. The following table summarizes the existing qualitative and quantitative data.

Cell LineCell TypeOrganismCytotoxicityIC50 ValueCitation(s)
HeLaHuman Cervical CancerHumanHighReported to be in the nanomolar range[2][3]
C6Rat GliomaRatHighReported to be in the nanomolar range[2]
CaCo-2Human Colon AdenocarcinomaHumanHighNot specified[3]
H9c2Rat Heart MyoblastRatHighNot specified[3]
3T3-L1Mouse Embryo FibroblastMouseHighNot specified[3]
HEK293Human Embryonic KidneyHumanNo cytotoxicity observed at 10 µM> 10 µM[2]

Note: The discrepancy in cytotoxicity observed between the cancer cell lines and the HEK293 cell line suggests potential for selective activity, a desirable characteristic for a therapeutic agent. However, further studies with a broader range of concentrations and cell lines are necessary to confirm this selectivity.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

The WST-1 (Water Soluble Tetrazolium Salt-1) assay is another colorimetric assay for the quantification of cell proliferation and viability. Unlike MTT, the formazan product of WST-1 is water-soluble, simplifying the procedure.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability as described for the MTT assay.

Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_viability Viability Assays cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis phidianidine This compound Stock Solution treatment Cell Treatment with This compound Serial Dilutions phidianidine->treatment cell_culture Cell Line Culture (e.g., HeLa, C6) cell_culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt MTT Assay incubation->mtt wst1 WST-1 Assay incubation->wst1 annexin Annexin V / PI Staining incubation->annexin absorbance Measure Absorbance (Plate Reader) mtt->absorbance wst1->absorbance flow Flow Cytometry annexin->flow ic50 IC50 Determination absorbance->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic vs. Viable Cells flow->apoptosis_quant

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound-induced cytotoxicity has not been fully elucidated, based on the activity of other 1,2,4-oxadiazole-containing compounds and marine natural products, a plausible mechanism involves the induction of apoptosis. The following diagram illustrates a hypothetical signaling cascade.

G cluster_trigger Initiation cluster_pathway Apoptotic Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway phidianidine This compound bax_bak Bax/Bak Activation phidianidine->bax_bak death_receptor Death Receptor (e.g., Fas, TRAIL-R) phidianidine->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->bax_bak (via Bid cleavage) casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

This proposed pathway suggests that this compound may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, converging on the activation of effector caspases. This model provides a framework for future mechanistic studies, which could involve western blot analysis of key apoptotic proteins (e.g., Bcl-2 family members, caspases) and the use of specific pathway inhibitors.

Conclusion

This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines, warranting further investigation as a potential anticancer agent. The provided protocols offer standardized methods for assessing its in vitro efficacy. Future research should focus on obtaining precise IC50 values across a wider panel of cell lines to better define its potency and selectivity. Elucidating the definitive mechanism of action, including the validation of the proposed apoptotic signaling pathway, will be crucial for its continued development as a therapeutic lead.

References

Application Note: Phidianidine B for Dopamine Transporter Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders. As such, the DAT is a key target for therapeutic drug development. Phidianidines A and B, marine-derived indole alkaloids, have been identified as selective inhibitors of the dopamine transporter.[1] This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Phidianidine B with the dopamine transporter.

Principle of the Assay

This protocol describes a competitive binding assay, a fundamental technique to determine the affinity of a test compound (the "competitor," in this case, this compound) for a specific receptor or transporter. The assay measures the ability of the unlabeled this compound to displace a radiolabeled ligand that is known to bind to the DAT with high affinity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki), a measure of the compound's binding affinity, can be calculated.[2][3]

Quantitative Data Summary

The following tables summarize the binding affinity and functional inhibition of Phidianidine A and B for the human dopamine transporter (hDAT). Data is derived from studies on the total synthesis and biological characterization of these compounds.[1] For comparison, data for other common DAT ligands are also included.

Table 1: Binding Affinity of Phidianidines for the Human Dopamine Transporter [1]

CompoundRadioligandKi (nM)
Phidianidine A[¹²⁵I]RTI-551800 ± 200
This compound[¹²⁵I]RTI-552200 ± 300

Ki values were determined through full concentration-response curves.[1]

Table 2: Functional Inhibition of Dopamine Uptake by Phidianidines [1]

CompoundIC₅₀ (nM)
Phidianidine A1300 ± 200
This compound1600 ± 200

Table 3: Comparative Binding Affinities of Known DAT Ligands

CompoundRadioligandKi (nM)
Cocaine[³H]WIN 35,42895
GBR 12909[³H]WIN 35,4282.5
Mazindol[³H]WIN 35,42815
Dopamine[³H]WIN 35,4281700

Note: The data in Table 3 are compiled from various sources for comparative purposes and experimental conditions may vary.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the dopamine transporter using rat striatal membranes and [³H]WIN 35,428 as the radioligand.

Materials and Reagents
  • This compound (Test compound)

  • [³H]WIN 35,428 (Radioligand, specific activity ~80-90 Ci/mmol)

  • Cocaine or GBR 12909 (for determination of non-specific binding)

  • Rat Striata (Source of dopamine transporters)

  • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 at 4°C

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at 25°C

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Homogenizer (e.g., Teflon-glass)

  • Centrifuge (capable of 48,000 x g)

  • Incubation bath or plate shaker

  • Filtration manifold

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Preparation of Rat Striatal Membranes
  • Dissect striata from rat brains on ice.

  • Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a Teflon-glass homogenizer (10-12 passes at 500 rpm).

  • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation and resuspension step two more times.

  • After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using a standard protein assay.

  • Aliquots of the membrane preparation can be stored at -80°C until use.

Competitive Binding Assay Protocol
  • Prepare serial dilutions of this compound in Assay Buffer. The concentration range should span from approximately 0.1 nM to 100 µM to generate a complete inhibition curve.

  • Set up the assay in triplicate in 1.5 mL microcentrifuge tubes or a 96-well plate.

  • For each concentration of this compound, add the following to the tubes/wells:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of a known DAT inhibitor like cocaine (10 µM final concentration) or GBR 12909 (1 µM final concentration) for determining non-specific binding.

    • 50 µL of the this compound dilution (or vehicle for total and non-specific binding controls).

    • 50 µL of [³H]WIN 35,428 diluted in Assay Buffer to a final concentration of 1-2 nM.

    • 100 µL of the rat striatal membrane preparation (50-100 µg of protein).

  • The final assay volume is 250 µL.

  • Incubate the reaction mixture for 60-90 minutes at room temperature or 4°C to reach equilibrium.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine for 30 minutes to reduce non-specific binding).

  • Wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Inhibition Curve:

    • Plot the percentage of specific binding of [³H]WIN 35,428 as a function of the logarithm of the this compound concentration.

  • Determine IC₅₀:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the IC₅₀ value.

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the DAT (this should be determined in a separate saturation binding experiment).

Visualizations

Dopamine Transporter Signaling Pathway

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Dopamine (extracellular) Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (intracellular) DAT->Dopamine_in Reuptake Phidianidine_B This compound Phidianidine_B->DAT Inhibition Synaptic_Cleft->DAT Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Signaling_Cascade Postsynaptic Signaling Dopamine_Receptor->Signaling_Cascade

Caption: Dopamine transporter signaling and inhibition by this compound.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Membranes Prepare Rat Striatal Membranes Incubation Incubate Membranes with Radioligand and this compound Prep_Membranes->Incubation Prep_Ligands Prepare this compound and Radioligand Dilutions Prep_Ligands->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Generate_Curve Generate Inhibition Curve Calc_Specific_Binding->Generate_Curve Determine_IC50 Determine IC50 Generate_Curve->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Workflow for the dopamine transporter competitive binding assay.

References

Application Notes: Functional Characterization of Phidianidine B at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B is a marine-derived indole alkaloid that has been identified as a selective and potent partial agonist of the mu-opioid receptor (MOR).[1] The mu-opioid receptor, a G protein-coupled receptor (GPCR), is a primary target for opioid analgesics and is also associated with the adverse effects of these drugs, such as respiratory depression and dependence.[2][3] The characterization of novel MOR ligands like this compound is crucial for the development of safer and more effective pain therapeutics.[4][5]

These application notes provide detailed protocols for two standard functional assays to characterize the interaction of this compound with the mu-opioid receptor: the [³⁵S]GTPγS binding assay and the cAMP inhibition assay. The [³⁵S]GTPγS binding assay directly measures the activation of G proteins coupled to the MOR, providing a proximal measure of receptor activation.[6][7][8] The cAMP (cyclic adenosine monophosphate) inhibition assay measures a downstream consequence of MOR activation, the inhibition of adenylyl cyclase activity.[9][10][11]

This compound: A Partial Agonist at the Mu-Opioid Receptor

This compound, isolated from the marine mollusk Phidiana militaris, has been shown to act as a partial agonist at the human mu-opioid receptor.[1][12] Unlike full agonists which elicit a maximal receptor response, partial agonists produce a submaximal response even at saturating concentrations.[13][14] This property can be advantageous in drug development, potentially offering a ceiling effect on both therapeutic and adverse effects.

Quantitative Data Summary

The following table summarizes the functional potency and efficacy of this compound at the human mu-opioid receptor, as determined by a [³⁵S]GTPγS functional assay.[1] For comparison, data for the full agonist DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin) are included.

CompoundAssayCell LineParameterValue
This compound [³⁵S]GTPγS BindingCHO-K1 cells expressing human MOREC₅₀ 2.5 µM
Eₘₐₓ (% of DAMGO) 53%
DAMGO [³⁵S]GTPγS BindingCHO-K1 cells expressing human MOREC₅₀ 100 nM
Eₘₐₓ 100%

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist like this compound initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can also modulate other effectors, such as ion channels.

MOR_Signaling MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC α-subunit inhibits cAMP cAMP AC->cAMP Converts Phidianidine_B This compound (Agonist) Phidianidine_B->MOR Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the mu-opioid receptor.

Materials:

  • CHO-K1 cells stably expressing the human mu-opioid receptor (hMOR-CHO-K1)[1]

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

  • GDP (Guanosine 5'-diphosphate)

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • Unlabeled GTPγS

  • This compound

  • DAMGO (positive control)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture hMOR-CHO-K1 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 20 min at 4°C.

    • Resuspend the pellet in fresh membrane preparation buffer and determine protein concentration (e.g., Bradford assay).

    • Store membrane aliquots at -80°C.

  • Assay Procedure:

    • Thaw membrane aliquots on ice. Dilute in assay buffer to a final concentration of 10-20 µg protein per well.

    • Prepare serial dilutions of this compound and DAMGO in assay buffer.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (total binding) or 10 µM unlabeled GTPγS (non-specific binding).

      • 25 µL of this compound, DAMGO, or vehicle control.

      • 50 µL of diluted membranes.

      • 50 µL of 10 µM GDP.

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • Normalize the data to the maximal stimulation induced by DAMGO (100%).

    • Plot the percent stimulation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

GTP_Workflow start Start prep_membranes Prepare Membranes from hMOR-CHO-K1 cells start->prep_membranes setup_plate Set up 96-well plate: - Buffer/unlabeled GTPγS - this compound/DAMGO - Membranes - GDP prep_membranes->setup_plate pre_incubate Pre-incubate at 30°C for 15 min setup_plate->pre_incubate add_gammagtp Add [³⁵S]GTPγS pre_incubate->add_gammagtp incubate Incubate at 30°C for 60 min add_gammagtp->incubate filter_wash Filter and Wash incubate->filter_wash detect Add Scintillant & Count Radioactivity filter_wash->detect analyze Analyze Data: - Subtract background - Normalize to DAMGO - Determine EC₅₀ & Eₘₐₓ detect->analyze end End analyze->end

Caption: [³⁵S]GTPγS Binding Assay Workflow.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP in whole cells.

Materials:

  • hMOR-CHO-K1 cells

  • Cell culture medium

  • Serum-free medium

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • Forskolin

  • This compound

  • DAMGO (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well cell culture plates

Protocol:

  • Cell Plating:

    • Seed hMOR-CHO-K1 cells into 96-well plates at a density of 20,000-40,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with serum-free medium containing 0.5 mM IBMX for 30 minutes at 37°C.

    • Add serial dilutions of this compound or DAMGO to the wells and incubate for 15 minutes at 37°C.

    • Stimulate the cells by adding forskolin (final concentration 10 µM) and incubate for a further 15 minutes at 37°C.

  • Detection:

    • Terminate the reaction by lysing the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader).

  • Data Analysis:

    • Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cAMP_Workflow start Start plate_cells Plate hMOR-CHO-K1 cells in 96-well plate start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h pre_incubate_ibmx Pre-incubate with IBMX for 30 min incubate_24h->pre_incubate_ibmx add_agonist Add this compound/DAMGO and incubate for 15 min pre_incubate_ibmx->add_agonist stimulate_forskolin Stimulate with Forskolin and incubate for 15 min add_agonist->stimulate_forskolin lyse_cells Lyse Cells stimulate_forskolin->lyse_cells measure_cAMP Measure cAMP levels lyse_cells->measure_cAMP analyze_data Analyze Data: - Calculate % inhibition - Determine IC₅₀ measure_cAMP->analyze_data end End analyze_data->end

Caption: cAMP Inhibition Assay Workflow.

Cytotoxicity Assessment

Prior to functional assays, it is important to assess the cytotoxicity of the test compound. This compound has been shown to be non-cytotoxic in HEK293 cells at concentrations up to 10 µM.[2] However, it is recommended to perform a cytotoxicity assay (e.g., MTT or WST-1) in the specific cell line used for the functional assays to ensure that the observed effects are not due to cell death.

Conclusion

These application notes provide a framework for the functional characterization of this compound and other novel ligands at the mu-opioid receptor. The [³⁵S]GTPγS binding and cAMP inhibition assays are robust and reliable methods to determine the potency and efficacy of compounds, providing valuable data for drug discovery and development programs focused on opioid signaling. The partial agonist profile of this compound makes it an interesting candidate for further investigation as a potential analgesic with an improved safety profile.

References

Application Notes and Protocols for the Analytical Characterization of Phidianidine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B is a marine-derived indole alkaloid, first isolated from the opisthobranch mollusk Phidiana militaris.[1][2] It is a structurally unique natural product, featuring a 1,2,4-oxadiazole moiety linked to an indole and a guanidinoalkyl side chain.[1][3] this compound has garnered significant interest in the scientific community due to its notable biological activities, including its role as a selective inhibitor of the dopamine transporter (DAT) and a potent, selective ligand and partial agonist of the μ-opioid receptor.[1][4][5] These pharmacological properties make this compound a compelling lead compound for the development of novel therapeutics for central nervous system (CNS) disorders.[1][4][5]

These application notes provide a comprehensive overview of the key analytical techniques for the unambiguous characterization and purity assessment of this compound. Detailed protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are presented to support researchers in their efforts to synthesize, purify, and characterize this promising molecule and its analogs.

Molecular Structure

The chemical structure of this compound is provided below:

Chemical Formula: C₁₇H₂₃N₇O[6] Molecular Weight: 341.41 g/mol [6][7] IUPAC Name: 2-[5-[[5-(1H-indol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine[6]

Analytical Techniques and Protocols

A multi-faceted analytical approach is essential for the complete characterization of this compound. The following sections detail the primary spectroscopic and chromatographic methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Chloroform-d). The choice of solvent may impact chemical shifts.[1][8]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.[1][8]

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra at ambient temperature.[8]

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.[8]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-125.71
3-108.68
3a4.20 (s, 2H)115.30
47.54 (m, 1H)120.82
57.13 (dd, J = 8.5, 1.8 Hz, 1H)123.23
67.24 (t, J = 0.9 Hz, 1H)127.16
77.45 (m, 1H)138.89
7a-178.98
1'3.14 (m, 4H)43.77
2'1.60 (m, 4H)29.74
3'1.42 (m, 2H)24.90
4'-29.51
5'-42.35
Oxadiazole-C3-170.10
Oxadiazole-C5-158.63
Guanidino-C--

Note: Data is compiled from published literature and may vary slightly based on the solvent and instrument used. The provided data is based on Phidianidine A, a closely related analog, and is expected to be very similar for this compound, with the primary difference being the absence of the bromine atom on the indole ring.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of this compound.

Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization Source: Electrospray ionization (ESI) is a commonly used technique for the analysis of this compound.[8]

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended to achieve high mass accuracy.[1]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the measured mass-to-charge ratio (m/z) with the calculated theoretical mass to confirm the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zMeasured m/z
[M+H]⁺342.2039Varies by study

Note: The exact measured m/z value may differ slightly between instruments. The provided calculated value is for the protonated molecule of this compound (C₁₇H₂₄N₇O⁺).

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound and for its purification. Reversed-phase HPLC is typically employed.

Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used.[9]

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is used for elution.[1]

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.

  • Purity Assessment: The purity of the sample can be determined by integrating the peak area of this compound relative to the total peak area. Purity of >98% has been reported for synthetic batches.[1]

Table 3: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 10% B to 90% B over a specified time
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL

Visualizations

This compound Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

This compound Analytical Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_activity Biological Evaluation Synthesis Total Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis Purification->HPLC Bioassay Biological Assays NMR->Bioassay MS->Bioassay HPLC->Bioassay

Caption: Workflow for the synthesis, purification, and characterization of this compound.

This compound Signaling Pathway Interaction

This diagram illustrates the interaction of this compound with its key molecular targets, the dopamine transporter (DAT) and the μ-opioid receptor.

This compound Signaling Pathway Interaction cluster_PhidianidineB cluster_DAT Dopamine Transporter (DAT) cluster_muOpioid μ-Opioid Receptor PhidianidineB This compound DAT DAT PhidianidineB->DAT inhibits mu_Opioid μ-Opioid Receptor PhidianidineB->mu_Opioid acts as partial agonist Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake mediates Downstream_Signaling Downstream Signaling (e.g., G-protein activation) mu_Opioid->Downstream_Signaling activates

Caption: Interaction of this compound with DAT and the μ-Opioid Receptor.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular formula confirmation, and HPLC for purity assessment is essential for ensuring the quality and identity of this biologically active marine natural product. Adherence to these methodologies will facilitate further research into the therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols: Phidianidine B for Studying Neurotransmitter Reuptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Phidianidine B, a marine-derived indole alkaloid, for the investigation of neurotransmitter reuptake mechanisms. This compound has demonstrated a unique pharmacological profile, showing selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters.[1][2][3] This makes it a valuable tool for researchers studying the distinct roles of these transporters in neurological processes and as a potential starting point for the development of novel therapeutics targeting dopamine signaling.

Introduction

Phidianidines A and B are novel indole alkaloids first isolated from the marine opisthobranch mollusk Phidiana militaris.[1][2][3] They are distinguished as the first natural products identified to contain a 1,2,4-oxadiazole moiety.[1] Biological evaluation has revealed that this compound is a selective inhibitor of the dopamine transporter (DAT) with little to no activity at the closely related serotonin (SERT) and norepinephrine (NET) transporters.[1][2][3] This selectivity provides a unique advantage for dissecting the specific contributions of dopamine reuptake in various physiological and pathological states. Furthermore, this compound has been shown to be non-cytotoxic at effective concentrations, enhancing its utility as a pharmacological tool.[1][2][3]

Data Presentation

The inhibitory activity of this compound on the major monoamine transporters is summarized below. The data highlights its selectivity for the dopamine transporter.

CompoundTargetInhibition at 10 µMIC50 (µM)
This compound DAT 96% Not Reported
NET 52-68% Not Reported
SERT No Activity Not Reported
Phidianidine ADAT101%Not Reported
NET52-68%Not Reported
SERTNo ActivityNot Reported

Data extracted from Brogan et al., ACS Chemical Neuroscience, 2012.[1]

Signaling Pathways

Neurotransmitter Reuptake at the Synapse

Neurotransmitter transporters are critical for regulating the concentration and duration of neurotransmitters in the synaptic cleft. The reuptake of dopamine by DAT is a primary mechanism for terminating dopaminergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine (DA) Dopamine (DA) DA_synapse Dopamine Dopamine (DA)->DA_synapse Vesicle Vesicle DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DA_synapse->DAT Transport DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding This compound This compound This compound->DAT Inhibition

Caption: Mechanism of dopamine reuptake and inhibition by this compound.

Experimental Protocols

In Vitro Neurotransmitter Reuptake Assay (Fluorescence-Based)

This protocol describes a general method for measuring the inhibition of neurotransmitter transporters using a fluorescent substrate. This assay is adaptable for high-throughput screening of compounds like this compound.

Objective: To determine the inhibitory activity of this compound on dopamine, serotonin, and norepinephrine transporters expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection agents)

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA

  • Fluorescent neurotransmitter substrate analog (e.g., from a commercial kit)

  • Masking dye (often included with fluorescent substrate kits)

  • This compound (dissolved in DMSO)

  • Reference inhibitors (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader with bottom-read capabilities

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293 cells expressing the transporter of interest into poly-D-lysine coated microplates.[4][5]

    • For 96-well plates, seed at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[5]

    • For 384-well plates, seed at a density of 12,500-20,000 cells per well in 25 µL of culture medium.[5]

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence and formation of a monolayer.[5]

  • Compound Preparation:

    • Prepare serial dilutions of this compound and reference inhibitors in HBSS with 0.1% BSA. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.

    • Prepare a "no compound" control (vehicle only) and a "maximum inhibition" control using a high concentration of a known inhibitor.

  • Assay Performance:

    • On the day of the assay, remove the culture medium from the cell plates.

    • Wash the cells gently with 100 µL (96-well) or 25 µL (384-well) of pre-warmed HBSS.

    • Add the prepared compound dilutions to the respective wells (100 µL for 96-well, 25 µL for 384-well).[5]

    • Incubate the plate for 10-20 minutes at 37°C.[4]

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions.

    • Add the fluorescent substrate/masking dye solution to all wells.

  • Data Acquisition:

    • Immediately place the plate into a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent substrate.

    • The assay can be read in either kinetic or endpoint mode.[4][5]

      • Kinetic Mode: Measure the fluorescence signal every 1-2 minutes for a period of 20-30 minutes.[4][6]

      • Endpoint Mode: Incubate the plate for a fixed time (e.g., 20 minutes) at 37°C and then read the final fluorescence.

  • Data Analysis:

    • For kinetic data, the rate of uptake can be determined from the slope of the fluorescence increase over time.

    • For endpoint data, use the final fluorescence values.

    • Subtract the background fluorescence (wells with masking dye but no cells, or cells with maximum inhibition).

    • Normalize the data to the vehicle control (0% inhibition) and the maximum inhibition control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

Start Start Cell_Plating Plate cells expressing neurotransmitter transporter Start->Cell_Plating Incubation_Overnight Incubate overnight (37°C, 5% CO2) Cell_Plating->Incubation_Overnight Wash_Cells Wash cells with HBSS Incubation_Overnight->Wash_Cells Compound_Prep Prepare serial dilutions of This compound and controls Add_Compound Add compound dilutions to cells Compound_Prep->Add_Compound Wash_Cells->Add_Compound Incubate_Compound Incubate for 10-20 min at 37°C Add_Compound->Incubate_Compound Add_Substrate Add fluorescent substrate and masking dye Incubate_Compound->Add_Substrate Read_Plate Measure fluorescence (kinetic or endpoint) Add_Substrate->Read_Plate Data_Analysis Analyze data and calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorescence-based neurotransmitter reuptake assay.

Logical Relationships

The selective inhibition of the dopamine transporter by this compound suggests its potential utility in various research and drug development applications.

Phidianidine_B This compound Selective_DAT_Inhibition Selective DAT Inhibition (vs. SERT and NET) Phidianidine_B->Selective_DAT_Inhibition Research_Tool Research Tool Selective_DAT_Inhibition->Research_Tool Drug_Development Drug Development Lead Selective_DAT_Inhibition->Drug_Development Dopamine_Signaling Study of Dopamine Signaling Pathways Research_Tool->Dopamine_Signaling Neurological_Disorders Investigate Role of DAT in Neurological Disorders Research_Tool->Neurological_Disorders Therapeutics Development of Novel DAT-Targeting Therapeutics Drug_Development->Therapeutics

Caption: Research and development applications of this compound.

Conclusion

This compound represents a valuable pharmacological agent for the study of dopamine transporter function. Its selectivity over other monoamine transporters allows for precise investigation into the roles of DAT in health and disease. The protocols and information provided here serve as a guide for researchers to effectively utilize this compound in their experimental designs.

References

Application of Phidianidine B in Neuropharmacology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B, a marine-derived indole alkaloid, has emerged as a molecule of significant interest in neuropharmacology. Isolated from the marine opisthobranch mollusk Phidiana militaris, this compound possesses a unique 1,2,4-oxadiazole moiety.[1][2][3][4] Preclinical studies have revealed its distinct pharmacological profile, highlighting its potential as a tool for investigating neurological pathways and as a scaffold for the development of novel therapeutics for central nervous system (CNS) disorders. This document provides detailed application notes and experimental protocols for the use of this compound in neuropharmacology research.

Pharmacological Profile of this compound

This compound exhibits a unique dual activity, acting as a selective inhibitor of the Dopamine Transporter (DAT) and a potent partial agonist of the μ-opioid receptor (μOR).[1][2][3] Notably, it displays selectivity for DAT over the highly homologous Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[1][2][3] Some studies have indicated that this compound is non-cytotoxic at high concentrations in specific cell lines, suggesting a favorable preliminary safety profile.[1][2][3] However, other reports have noted cytotoxic effects against various cancer cell lines.[4][5][6]

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound at its primary molecular targets.

TargetAssay TypeSpeciesCell LineParameterValueReference
Dopamine Transporter (DAT)Radioligand BindingHuman-Ki1.8 μM[1]
μ-Opioid Receptor (μOR)Radioligand BindingHuman-Ki0.9 μM[1]
μ-Opioid Receptor (μOR)GTPγS Functional AssayHumanCHO-K1% Activation (at 10 μM)33%[1]
Serotonin Transporter (SERT)Radioligand BindingHuman-% Inhibition (at 10 μM)< 20%[1]
Norepinephrine Transporter (NET)Radioligand BindingHuman-% Inhibition (at 10 μM)< 20%[1]

Signaling Pathways and Mechanisms of Action

The neuropharmacological effects of this compound are primarily mediated through its interaction with the dopamine transporter and the μ-opioid receptor.

Dopamine Transporter (DAT) Inhibition

By inhibiting DAT, this compound blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic neurotransmission. This mechanism is central to the therapeutic effects of many psychostimulants and antidepressants.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Effect Phidianidine_B This compound Phidianidine_B->DAT Inhibition

Caption: this compound inhibits dopamine reuptake at the presynaptic terminal.

μ-Opioid Receptor (μOR) Partial Agonism

This compound acts as a partial agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades, albeit to a lesser extent than a full agonist. This can modulate neuronal excitability and neurotransmitter release.

muOR_Agonism Phidianidine_B This compound muOR μ-Opioid Receptor (μOR) Phidianidine_B->muOR Binding G_Protein Gαi/o Protein muOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP Neuronal_Effect ↓ Neuronal Excitability cAMP->Neuronal_Effect Ion_Channel->Neuronal_Effect

Caption: this compound partially activates the μ-opioid receptor signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuropharmacological properties of this compound.

Cell Viability/Cytotoxicity Assay (WST-1 Assay)

This protocol is used to assess the potential cytotoxic effects of this compound on a given cell line, such as HEK293 cells.[1]

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 25,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%). Add the desired concentrations of this compound (e.g., 10 µM) or vehicle (DMSO) to the respective wells.

  • Incubation: Incubate the treated cells for 24 or 48 hours at 37°C and 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for an additional 2 hours at 37°C.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 1 minute. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Cytotoxicity_Workflow Start Start Seed_Cells Seed HEK293 cells (25,000 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with this compound or Vehicle (DMSO) Incubate_24h_1->Treat_Compound Incubate_24_48h Incubate 24 or 48h Treat_Compound->Incubate_24_48h Add_WST1 Add WST-1 Reagent Incubate_24_48h->Add_WST1 Incubate_2h Incubate 2h Add_WST1->Incubate_2h Read_Absorbance Measure Absorbance at 450 nm Incubate_2h->Read_Absorbance Analyze_Data Calculate % Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing the cytotoxicity of this compound.

Functional μ-Opioid Receptor Assay ([35S]GTPγS Binding Assay)

This assay measures the functional activity of this compound at the μ-opioid receptor by quantifying G-protein activation.[1]

Materials:

  • CHO-K1 cells stably expressing human recombinant μ-opioid receptors

  • Cell membranes prepared from the above cells

  • This compound stock solution (in DMSO)

  • DAMGO (full agonist, positive control)

  • GDP (Guanosine diphosphate)

  • [35S]GTPγS (radioligand)

  • HEPES buffer (pH 7.4)

  • Scintillation proximity assay (SPA) beads

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-K1 cells expressing the μ-opioid receptor using standard cell fractionation techniques.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (e.g., 0.016 mg/mL), 3 mM GDP, and various concentrations of this compound or DAMGO in modified HEPES buffer.

  • Pre-incubation: Incubate the mixture for 20 minutes at 25°C.

  • SPA Bead Addition: Add SPA beads to the reaction mixture.

  • [35S]GTPγS Addition: Initiate the binding reaction by adding [35S]GTPγS.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 25°C to allow for [35S]GTPγS binding.

  • Signal Detection: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Express the activity of this compound as a percentage of the maximal stimulation achieved with the full agonist DAMGO.

GTPgS_Workflow Start Start Prepare_Mix Combine Membranes, GDP, and this compound/DAMGO Start->Prepare_Mix Pre_incubate Pre-incubate 20 min at 25°C Prepare_Mix->Pre_incubate Add_SPA Add SPA Beads Pre_incubate->Add_SPA Add_Radioligand Add [35S]GTPγS Add_SPA->Add_Radioligand Incubate_Binding Incubate for Binding Add_Radioligand->Incubate_Binding Measure_Signal Measure Radioactivity Incubate_Binding->Measure_Signal Analyze_Data Calculate % Activation vs. DAMGO Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the [35S]GTPγS functional assay.

Potential Research Applications

  • Probing the Dopaminergic System: Due to its selectivity for DAT, this compound can be used as a pharmacological tool to investigate the role of dopamine in various physiological and pathological processes, including reward, motivation, and motor control.

  • Investigating Opioid Receptor Function: As a μOR partial agonist, this compound is valuable for studying the subtleties of opioid signaling and its downstream effects on neuronal function.

  • Lead Compound for Drug Discovery: The unique scaffold of this compound makes it an attractive starting point for medicinal chemistry campaigns aimed at developing novel therapeutics for conditions such as depression, ADHD, and pain.[1][3]

  • Neuroprotection Studies: Derivatives of this compound have shown promise in protecting neurons from oxidative stress.[7][8] Further investigation into the neuroprotective mechanisms of this compound itself is warranted, potentially exploring its effects on pathways like Nrf2.[8]

Conclusion

This compound is a versatile and promising molecule for neuropharmacology research. Its distinct dual-action profile as a DAT inhibitor and μOR partial agonist provides a unique tool for dissecting complex neural circuits. The protocols and data presented here offer a foundation for researchers to explore the full potential of this marine natural product in advancing our understanding of the CNS and in the development of next-generation neurological drugs.

References

Application Notes and Protocols for the Therapeutic Development of Phidianidine B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of Phidianidine B derivatives, detailing their synthesis, mechanisms of action, and protocols for their evaluation. This compound, a marine alkaloid originally isolated from the mollusk Phidiana militaris, and its analogues have demonstrated a range of biological activities, including potent cytotoxicity against cancer cell lines, modulation of key central nervous system targets, and anti-inflammatory effects.[1][2][3][4] This document serves as a guide for researchers aiming to explore and harness the therapeutic utility of this promising class of compounds.

Therapeutic Potential and Mechanisms of Action

This compound and its derivatives have emerged as versatile scaffolds for drug discovery due to their diverse pharmacological profiles. Key therapeutic areas and the underlying mechanisms of action are summarized below:

  • Oncology: Phidianidine A and B have been reported to exhibit high cytotoxicity against various cancer cell lines, including rat glioma (C6) and human cervical cancer (HeLa) cells, with activity in the nanomolar range.[1][5] While the precise cytotoxic mechanism is not fully elucidated, the unique 1,2,4-oxadiazole core is believed to be crucial for its activity.[6]

  • Neuropharmacology: Phidianidine A and B are selective inhibitors of the dopamine transporter (DAT) and act as potent ligands and partial agonists at the µ-opioid receptor (µOR).[3][7] This dual activity suggests their potential in the development of novel therapeutics for neurological and psychiatric disorders, as well as for pain management.

  • Anti-inflammatory: Certain this compound derivatives have shown potential as anti-inflammatory agents by inhibiting the production of Interleukin-17A (IL-17A).[4] This effect is mediated through the downregulation of STAT3 phosphorylation, a key signaling pathway in T-cell differentiation and inflammatory responses.[4]

  • Other Potential Applications: Derivatives of Phidianidine have also been investigated for their properties as protein tyrosine phosphatase 1B (PTP1B) inhibitors, relevant for diabetes and obesity, and as marine antifouling agents.[8][9][10]

Data Presentation: Biological Activities of Phidianidine Derivatives

The following table summarizes the quantitative data on the biological activities of this compound and its key derivatives.

CompoundTarget/AssayCell LineActivityReference
Phidianidine A Dopamine Transporter (DAT) Inhibition-Kᵢ = 310 nM; IC₅₀ = 390 nM[1]
µ-Opioid Receptor (µOR) Binding-Kᵢ = 230 nM[1]
µ-Opioid Receptor (µOR) Functional Assay-Partial agonist (17% of DAMGO response)[1]
CytotoxicityC6, HeLaNanomolar concentrations[5]
This compound Dopamine Transporter (DAT) Inhibition-Kᵢ = 680 nM; IC₅₀ = 680 nM[1]
µ-Opioid Receptor (µOR) Binding-Kᵢ = 340 nM[1]
µ-Opioid Receptor (µOR) Functional Assay-Partial agonist (12% of DAMGO response)[1]
CytotoxicityC6, HeLaNanomolar concentrations[5]
Derivative 9a IL-17A Production InhibitionEL-4IC₅₀ = 7.7 µM[4]
Derivative 22c IL-17A Production InhibitionEL-4IC₅₀ = 5.3 µM[4]
Phidianidine A Analogue 9d Antifouling (Barnacle Larvae Settlement)Amphibalanus improvisusIC₅₀ = 0.7 µg/mL[8][10]

Note: While some studies report high cytotoxicity for Phidianidine A and B, others have found them to be non-cytotoxic in HEK293 cells at concentrations up to 10 µM.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of this compound and its analogues can be achieved through several reported routes.[1][2][3][5] A common strategy involves the coupling of an appropriate indole-3-acetic acid derivative with an aminoalkyl hydroxy guanidine intermediate, followed by cyclization to form the 1,2,4-oxadiazole ring.[2]

Workflow for the Synthesis of this compound:

cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product Indole-3-acetic acid methyl ester Indole-3-acetic acid methyl ester Coupling Coupling Reaction Indole-3-acetic acid methyl ester->Coupling Amino-alkyl hydroxy guanidine intermediate Amino-alkyl hydroxy guanidine intermediate Amino-alkyl hydroxy guanidine intermediate->Coupling Cyclization 1,2,4-Oxadiazole Formation Coupling->Cyclization Deprotection Removal of Protecting Groups Cyclization->Deprotection This compound Derivative This compound Derivative Deprotection->this compound Derivative

Caption: General synthetic workflow for this compound derivatives.

Protocol: A representative synthesis involves the HATU-mediated coupling of the indole acetic acid with the hydroxyguanidine coupling partner. The resulting intermediate is then subjected to thermal cyclization to form the 1,2,4-oxadiazole ring, followed by deprotection of any protecting groups to yield the final Phidianidine derivative.[3]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow for MTT Assay:

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3-4 x 10³ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Dopamine Transporter (DAT) Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound derivatives for the dopamine transporter.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]WIN 35,428), and various concentrations of the test compound (this compound derivative).

  • Incubation: Incubate the plate to allow for competitive binding between the radioligand and the test compound.

  • Separation: Separate the bound from the free radioligand using a filtration method.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ and subsequently the Kᵢ value of the test compound.

µ-Opioid Receptor (µOR) Functional Assay ([³⁵S]GTPγS Binding Assay)

This assay measures the functional activity of compounds at the µ-opioid receptor by quantifying G-protein activation.

Protocol:

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human µ-opioid receptor (hµOR).

  • Pre-incubation: Pre-incubate the membranes with the test compound and GDP.

  • Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

  • Separation and Quantification: Separate bound and free [³⁵S]GTPγS and quantify the radioactivity.

  • Data Analysis: Determine the EC₅₀ and the maximal effect (Eₘₐₓ) of the compound relative to a standard agonist like DAMGO.

Signaling Pathways

The therapeutic effects of this compound derivatives are linked to their modulation of specific signaling pathways.

Anti-inflammatory Signaling Pathway:

This compound Derivative This compound Derivative STAT3 STAT3 This compound Derivative->STAT3 Inhibits phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation IL-17A Production IL-17A Production p-STAT3->IL-17A Production Promotes

Caption: Inhibition of STAT3 phosphorylation by this compound derivatives.

In Silico ADME Prediction

In the absence of experimental pharmacokinetic data, in silico tools can provide valuable initial insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives. Web-based platforms such as SwissADME can predict a range of physicochemical properties and pharmacokinetic parameters.

Predicted ADME Properties for this compound:

PropertyPredicted ValueInterpretation
Molecular Weight 325.41 g/mol Favorable for oral bioavailability (Lipinski's Rule)
LogP (o/w) 2.5-3.5Optimal lipophilicity for cell membrane permeability
Topological Polar Surface Area (TPSA) ~100 ŲMay have moderate to good intestinal absorption
Number of H-bond Donors 4Within the acceptable range for drug-likeness
Number of H-bond Acceptors 5Within the acceptable range for drug-likeness
Blood-Brain Barrier Permeation LikelyBased on physicochemical properties
CYP450 Inhibition Potential for inhibition of some isoformsFurther experimental validation is required

These predictions suggest that this compound possesses drug-like properties, but experimental verification is crucial.

Conclusion

This compound and its derivatives represent a promising class of marine natural products with significant therapeutic potential across multiple disease areas. The information and protocols provided in these application notes are intended to facilitate further research and development of these compounds into novel therapeutics. Careful consideration of their diverse pharmacological profiles and optimization of their structure-activity relationships will be key to unlocking their full clinical potential.

References

Phidianidine B: A Novel Molecular Probe for the Dopamine Transporter (DAT)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine B is a marine-derived indole alkaloid, first isolated from the opisthobranch mollusk Phidiana militaris. It possesses a unique 1,2,4-oxadiazole moiety, a feature previously unknown in marine natural products.[1] Subsequent total synthesis and biological evaluation have revealed this compound to be a potent and selective inhibitor of the dopamine transporter (DAT).[2] Its selectivity for DAT over the closely related serotonin transporter (SERT) and norepinephrine transporter (NET) makes it a valuable molecular tool for studying the structure, function, and pharmacology of DAT.[2] These application notes provide a summary of the pharmacological data for this compound and detailed protocols for its use in key in vitro assays.

Data Presentation

The following tables summarize the quantitative data for this compound and its precursor in binding and functional assays for monoamine transporters.

Table 1: Binding Affinity (Ki) of this compound and Related Compounds for Monoamine Transporters

CompoundDAT Ki (nM)µOR Ki (nM)
This compound680340
Phidianidine A310230
Amine Precursor 13690800

Data from radioligand binding assays.[2]

Table 2: Inhibitory Activity (IC50) of this compound and Related Compounds on Monoamine Transporters

CompoundDAT IC50 (nM)
This compound870
Phidianidine A390
Amine Precursor 13520

Data from functional inhibition assays.[2]

Table 3: Selectivity Profile of Phidianidine A and B at 10 µM

Compound% Inhibition at DAT% Inhibition at NET% Inhibition at SERT
Phidianidine A101%52-68%No activity
This compound96%52-68%No activity

Data from single-point radioligand binding assays.[2]

Experimental Protocols

Radioligand Binding Assay for DAT Competition

This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for the dopamine transporter using a known radioligand, such as [³H]WIN 35,428.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [³H]WIN 35,428 (or other suitable DAT radioligand)

  • This compound

  • Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine)

  • 96-well microplates

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Plate shaker

  • Filtration apparatus with glass fiber filters (e.g., Brandel or PerkinElmer cell harvester)

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-hDAT cells to ~80-90% confluency.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (at a concentration near its Kd, e.g., 1-3 nM), and 100 µL of cell membrane preparation (containing 10-20 µg of protein).

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]WIN 35,428, and 100 µL of cell membrane preparation.

      • Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]WIN 35,428, and 100 µL of cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 4°C to minimize uptake) for 1-2 hours on a plate shaker with gentle agitation to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This protocol measures the functional inhibition of dopamine uptake by this compound in cells expressing DAT.

Materials:

  • HEK293 cells stably expressing hDAT (or other suitable cell line, e.g., COS-7)

  • 24- or 48-well cell culture plates

  • Assay buffer (as above)

  • [³H]Dopamine

  • This compound

  • Non-specific uptake control (e.g., 10 µM GBR 12909 or cocaine)

  • Lysis buffer (e.g., 1% SDS or 0.1 M NaOH)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Protocol:

  • Cell Plating:

    • Seed HEK293-hDAT cells in 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.

    • Pre-incubate the cells for 10-15 minutes at room temperature with 200 µL of assay buffer containing various concentrations of this compound (from 10⁻¹⁰ M to 10⁻⁵ M) or the non-specific uptake control.

    • Initiate the uptake reaction by adding 50 µL of assay buffer containing [³H]Dopamine (at a final concentration near its Km, e.g., 10-100 nM).

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of dopamine uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding 250-500 µL of lysis buffer to each well and incubating for at least 30 minutes.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the counts from the non-specific uptake control wells from all other wells.

    • Plot the percentage of specific uptake inhibition against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Visualizations

Signaling Pathway

DAT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cleft Dopamine DAT Dopamine Transporter (DAT) Phidianidine_B This compound Phidianidine_B->DAT Inhibition Dopamine_cleft->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Activation

Caption: Inhibition of Dopamine Reuptake by this compound.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep Prepare DAT-expressing cell membranes start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - this compound dilutions prep->setup add_radioligand Add [3H]WIN 35,428 setup->add_radioligand incubate Incubate (1-2 hours) add_radioligand->incubate filter Filter and wash incubate->filter count Scintillation counting filter->count analyze Analyze data: - Calculate specific binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Dopamine_Uptake_Workflow start Start plate_cells Plate DAT-expressing cells start->plate_cells pre_incubate Pre-incubate with This compound plate_cells->pre_incubate add_dopamine Add [3H]Dopamine pre_incubate->add_dopamine incubate Incubate (5-10 minutes) add_dopamine->incubate terminate Terminate uptake and wash incubate->terminate lyse Lyse cells terminate->lyse count Scintillation counting lyse->count analyze Analyze data: - Calculate specific uptake - Determine IC50 count->analyze end End analyze->end

Caption: Dopamine Uptake Inhibition Assay Workflow.

References

Troubleshooting & Optimization

improving Phidianidine B solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phidianidine B. The following information is designed to help you overcome common challenges, particularly those related to solubility, to ensure reliable and reproducible results in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a marine natural product, an indole alkaloid isolated from the opisthobranch mollusk Phidiana militaris.[1][2] It is characterized by an uncommon 1,2,4-oxadiazole ring system.[2] this compound has been reported to exhibit significant biological activities, including:

  • Cytotoxicity: It has shown high cytotoxicity against various tumor and non-tumor mammalian cell lines in in vitro assays.

  • Dopamine Transporter (DAT) Inhibition: It is a selective inhibitor of the dopamine transporter.[3]

  • µ-Opioid Receptor Agonism: It acts as a selective and potent partial agonist of the µ-opioid receptor.[3]

Q2: I'm observing precipitation of this compound in my aqueous assay medium. What is the likely cause?

Precipitation of poorly soluble compounds like this compound is a common issue when transitioning from a concentrated organic stock solution (e.g., in DMSO) to an aqueous buffer or cell culture medium. This phenomenon, often called "solvent-shifting," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Interactions with components in the assay medium can also contribute to precipitation.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

The maximum tolerable concentration of Dimethyl Sulfoxide (DMSO) is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to minimize cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.

Q4: Can I use solvents other than DMSO to dissolve this compound?

Yes, other organic solvents such as ethanol and methanol can be used to prepare stock solutions of hydrophobic compounds. The choice of solvent should be carefully considered based on the compound's properties and the specific requirements of your assay. Always include appropriate vehicle controls in your experiments, as all organic solvents can have physiological effects on cells.

Q5: Are there methods to improve the aqueous solubility of this compound without relying solely on organic solvents?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds:

  • pH Adjustment: If a compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.

  • Use of Co-solvents: Employing a mixture of solvents can improve solubility. For instance, a combination of DMSO and water or ethanol and water might be more effective than either solvent alone.

  • Formulation with Excipients: The use of solubilizing agents such as cyclodextrins or surfactants can help to increase the apparent solubility of hydrophobic compounds in aqueous solutions.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro experiments.

Problem: Precipitate forms upon dilution of this compound stock solution into aqueous media.
Potential Cause Troubleshooting Steps Expected Outcome
Low Aqueous Solubility 1. Decrease Final Concentration: Perform a serial dilution of your this compound stock solution to determine the highest concentration that remains soluble in your assay medium. 2. Optimize Solvent Conditions: Experiment with different co-solvent systems (e.g., varying percentages of DMSO or ethanol in the final solution). 3. pH Modification: If your assay permits, test the solubility of this compound in buffers with different pH values.Identification of a working concentration and solvent condition where this compound remains in solution.
Solvent Shock 1. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into the aqueous medium. 2. Pre-warm/Pre-cool Solutions: Gently warming or cooling your aqueous medium before adding the compound stock can sometimes help.Reduced precipitation by minimizing rapid changes in the solvent environment.
Interaction with Media Components 1. Simplify the Medium: If possible, test the solubility in a simpler buffer (e.g., PBS) to see if media components like serum or proteins are causing precipitation. 2. Use of Solubilizing Agents: Consider the addition of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) at low, non-toxic concentrations.Improved solubility by preventing interactions with media components or through micellar encapsulation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously. Gentle warming (e.g., in a 37°C water bath) and/or sonication in a water bath sonicator can be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Determination of this compound Solubility (Shake-Flask Method)

This protocol allows you to estimate the solubility of this compound in your specific assay buffer.

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of your aqueous assay buffer in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Presentation: Record the solubility in a clear format. The following table is an example of how to present such data.

Table 1: Illustrative Solubility Data for this compound

Solvent System Temperature (°C) Solubility (µg/mL) Solubility (µM)
100% DMSO25>10,000>29,290
100% Ethanol25>5,000>14,645
PBS (pH 7.4)25<10<29.3
Cell Culture Medium + 10% FBS37<5<14.6
PBS (pH 7.4) with 0.5% DMSO25~20~58.6

Note: The values in this table are for illustrative purposes and should be experimentally determined for your specific conditions.

Visualizations

Experimental Workflow for Improving Solubility

G start Start: this compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute precipitate Precipitation Observed? dilute->precipitate success Proceed with Assay precipitate->success No troubleshoot Troubleshooting Required precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc cosolvent Use Co-solvent (e.g., Ethanol) troubleshoot->cosolvent ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust add_excipient Add Solubilizing Agent (e.g., Cyclodextrin) troubleshoot->add_excipient retest Re-test Dilution lower_conc->retest cosolvent->retest ph_adjust->retest add_excipient->retest retest->precipitate

Caption: A workflow for preparing and troubleshooting this compound solutions for in vitro assays.

Signaling Pathway of this compound as a DAT Inhibitor

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_release->Synaptic_Dopamine DAT Dopamine Transporter (DAT) Dopamine_reuptake Dopamine_reuptake DAT->Dopamine_reuptake Reuptake Phidianidine_B This compound Phidianidine_B->DAT Inhibits Synaptic_Dopamine->DAT Dopamine_Receptor Dopamine Receptors (e.g., D1, D2) Synaptic_Dopamine->Dopamine_Receptor Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal

Caption: this compound inhibits DAT, increasing synaptic dopamine levels and enhancing postsynaptic signaling.

Signaling Pathway of this compound as a µ-Opioid Receptor Agonist

G Phidianidine_B This compound MOR µ-Opioid Receptor (GPCR) Phidianidine_B->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels G_protein->K_channel Activates MAPK_pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_pathway Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Cellular_Response MAPK_pathway->Cellular_Response

Caption: this compound activates the µ-opioid receptor, initiating downstream signaling cascades.

References

Phidianidine B stability in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Phidianidine B in various solvent systems. As a novel marine natural product, specific public stability data for this compound is limited. Therefore, this guide offers general protocols, potential degradation pathways based on its chemical moieties, and troubleshooting advice to assist in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that might influence its stability?

A1: this compound possesses three main structural components that can affect its stability:

  • An indole ring: Indole moieties can be susceptible to oxidation.

  • A 1,2,4-oxadiazole ring: This heterocyclic system can be prone to cleavage under certain pH conditions. Studies on other 1,2,4-oxadiazole derivatives have shown that the ring can open via nucleophilic attack at low or high pH.[1] The O-N bond is a point of lability and can be susceptible to photochemical rearrangements.[2][3][4]

  • A guanidine group: The guanidinium group is generally stable across a wide pH range (pH 2.0 to 10.5).[5] However, at highly alkaline pH (>11), it may be susceptible to degradation.[5]

Q2: I'm seeing unexpected degradation of this compound in my aqueous buffer. What could be the cause?

A2: Degradation in aqueous buffers could be due to several factors:

  • pH-mediated hydrolysis: The 1,2,4-oxadiazole ring of this compound is a likely point of instability. A study on a different 1,2,4-oxadiazole derivative indicated maximum stability in a pH range of 3-5, with increased degradation at higher or lower pH.[1] It is crucial to determine the optimal pH for your experiments.

  • Oxidation: The indole nucleus is susceptible to oxidation. Ensure your buffers are degassed, and consider the use of antioxidants if you suspect oxidative degradation.

  • Photodegradation: Exposure to light, especially UV, can induce photochemical rearrangements and degradation of the 1,2,4-oxadiazole ring.[2][4] It is advisable to protect your samples from light.

Q3: What are the best general practices for storing a stock solution of this compound?

A3: While specific data for this compound is unavailable, general best practices for similar compounds suggest the following:

  • Solvent Selection: For long-term storage, a non-aqueous, aprotic solvent in which this compound is soluble and stable would be ideal.

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.

  • Inert Atmosphere: For maximum stability, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light Protection: Always store solutions in amber vials or otherwise protected from light.

Q4: Are there any known signaling pathways for this compound that could be affected by its stability?

A4: While a specific signaling pathway has not been fully elucidated, this compound has been shown to exhibit several biological activities, including cytotoxicity against various cancer cell lines and unique pharmacological profiles at CNS targets.[6][7][8] Specifically, it has been identified as a selective inhibitor of the dopamine transporter (DAT) and a partial agonist of the μ-opioid receptor.[6][8] The stability of this compound is crucial for the reliability and reproducibility of in vitro and in vivo studies exploring these activities. Degradation could lead to a loss of potency or the formation of artifacts with different biological activities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency in Biological Assays Degradation of this compound in the assay medium.Perform a time-course stability study of this compound in your specific assay buffer. Analyze samples at different time points using a stability-indicating method like HPLC-UV or LC-MS to quantify the remaining parent compound. Consider adjusting the pH of the buffer or adding antioxidants.
Appearance of Unknown Peaks in Chromatogram Formation of degradation products.Conduct forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Precipitation of this compound from Solution Poor solubility or aggregation in the chosen solvent system over time.Re-evaluate the solubility of this compound in various solvents. You may need to use a co-solvent system or prepare fresh solutions for each experiment.

Data on this compound Stability

As there is no publicly available quantitative data on the stability of this compound, the following table is provided as a template for researchers to systematically record their own stability data.

Solvent System pH Temperature (°C) Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Remaining Observations (e.g., color change, precipitation)
Example: PBS7.43724108.585%Slight yellowing of the solution

Experimental Protocols

General Protocol for Assessing this compound Stability in a Solvent System

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[9][10][11][12][13]

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired solvent systems (e.g., phosphate-buffered saline (PBS) at different pH values, cell culture media, aqueous-organic mixtures) to a final working concentration.

  • Storage Conditions:

    • Aliquot the test solutions into appropriate containers (e.g., amber glass vials) to minimize headspace and protect from light.

    • Store the samples under various conditions as per ICH guidelines, such as:

      • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH[12]

      • Intermediate Stability: 30°C ± 2°C / 65% RH ± 5% RH[12]

      • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH[12]

    • Include a control sample stored at -20°C or -80°C.

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours for short-term stability; longer intervals for long-term studies).

  • Sample Analysis:

    • At each time point, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • The method should be able to separate the intact this compound from any potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_eval Evaluation stock Prepare this compound Stock Solution test_sol Prepare Test Solutions in Different Solvents stock->test_sol storage Store Samples at Defined Conditions (Temp, Humidity, Light) test_sol->storage sampling Sample at Predetermined Timepoints storage->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis data_eval Calculate % Remaining and Degradation Rate analysis->data_eval G cluster_degradation Potential Degradation Pathways cluster_products Products phidianidine This compound (1,2,4-Oxadiazole Ring) hydrolysis Ring Opening (Hydrolysis) phidianidine->hydrolysis High/Low pH H₂O photo Photochemical Rearrangement phidianidine->photo Light (UV) degradants Degradation Products hydrolysis->degradants photo->degradants

References

minimizing off-target effects of Phidianidine B in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phidianidine B. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments to minimize the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound has two primary, well-characterized molecular targets:

  • Dopamine Transporter (DAT): It acts as a selective inhibitor of DAT.[1][2]

  • μ-Opioid Receptor (μOR): It is a selective, potent ligand and a weak partial agonist of the μ-opioid receptor.[1][2]

It displays selectivity over the highly homologous serotonin (SERT) and norepinephrine (NET) transporters, as well as the δ- and κ-opioid receptors.[1][2]

Q2: What are the main off-target effects of this compound to consider?

A2: The primary off-target effects depend on your research focus:

  • If you are studying its effects as a dopamine transporter inhibitor , its activity as a μ-opioid receptor agonist is a significant off-target effect.

  • Conversely, if your interest is in its μ-opioid receptor activity , then its DAT inhibitory function is the off-target effect.

  • Cytotoxicity: this compound has demonstrated high cytotoxicity against various tumor and non-tumor mammalian cell lines.[3][4][5] However, it has also been shown to be devoid of cytotoxicity in HEK293 cells at concentrations up to 10 μM.[1][2] This cell-type-specific cytotoxicity is a critical off-target effect to consider.

Q3: How can I minimize the off-target μ-opioid receptor activity when studying DAT inhibition?

A3: To isolate the effects of this compound on the dopamine transporter, you can pharmacologically block the μ-opioid receptor using a selective antagonist. A common and widely used μ-opioid receptor antagonist is naloxone . By pre-treating your experimental system with an appropriate concentration of naloxone, you can saturate the μ-opioid receptors, preventing this compound from binding and activating them.

Q4: How can I minimize the off-target DAT inhibition when studying μ-opioid receptor activity?

A4: While there are DAT inhibitors, their use to block this compound's effect on DAT while studying the μ-opioid receptor can be complex due to potential confounding effects. A more straightforward approach is to use a cell line or experimental system that does not endogenously express the dopamine transporter or where DAT expression has been knocked out. This genetically controlled approach ensures that any observed effects are not mediated through DAT.

Q5: How do I address the potential cytotoxicity of this compound in my experiments?

A5: It is crucial to determine the therapeutic window of this compound in your specific cell line. This involves performing a dose-response curve to determine both the effective concentration (EC50) for your desired on-target effect and the cytotoxic concentration (CC50). The goal is to identify a concentration range where you observe the desired biological activity with minimal cell death.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Effects

Problem: I am observing a cellular phenotype and I'm unsure if it's due to the on-target or off-target activity of this compound.

Possible Cause Suggested Solution Experimental Protocol
Ambiguous Target Engagement Use selective antagonists to block the off-target pathway.Protocol 1: Selective Antagonist Co-treatment
Concentration-Dependent Effects Perform a detailed dose-response curve to separate high-potency on-target effects from lower-potency off-target effects.Protocol 2: Dose-Response Analysis
Cell Line Specificity Use a control cell line that lacks one of the targets (e.g., DAT-knockout cells).N/A
Guide 2: High Cytotoxicity Observed

Problem: this compound is causing significant cell death at concentrations where I expect to see my desired biological effect.

Possible Cause Suggested Solution Experimental Protocol
Concentration Too High Perform a granular dose-response curve to identify a narrower, non-toxic therapeutic window.Protocol 3: Determining the Therapeutic Window
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.Protocol 4: Solvent Toxicity Assessment
On-Target Mediated Toxicity If the cytotoxicity is mediated by the on-target, consider using a lower concentration for a longer duration or exploring analogue compounds.N/A

Data Presentation

Table 1: Pharmacological Profile of this compound

Target Assay Type This compound (Value) Reference
Dopamine Transporter (DAT)Ki (nM)680[1]
IC50 (nM)390[1]
μ-Opioid Receptor (μOR)Ki (nM)340[1]
% Activation @ 10 μM12-17% (weak partial agonist)[1]
Serotonin Transporter (SERT)% Inhibition @ 10 μM16%[1]
Norepinephrine Transporter (NET)% Inhibition @ 10 μM45%[1]
δ-Opioid Receptor% Inhibition @ 10 μM-6%[1]
κ-Opioid Receptor% Inhibition @ 10 μM5%[1]

Table 2: Cytotoxicity Profile of Phidianidines

Cell Line Cell Type Compound IC50 / Activity Reference
C6Rat GliomaPhidianidine A & BHighly Cytotoxic[5]
HeLaHuman Cervical CancerPhidianidine A & BHighly Cytotoxic[3][5]
CaCo-2Human Colorectal AdenocarcinomaPhidianidine A & BHighly Cytotoxic[4]
H9c2Rat Embryonic Cardiac MyoblastsPhidianidine A & BHighly Cytotoxic[4]
3T3-L1Murine Embryonic FibroblastsPhidianidine A & BHighly Cytotoxic[4]
HEK293Human Embryonic KidneyPhidianidine A & BNo toxicity at 10 μM[1][2]

Experimental Protocols

Protocol 1: Selective Antagonist Co-treatment to Isolate DAT Activity
  • Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.

  • Antagonist Pre-treatment: Pre-incubate the cells with a selective μ-opioid receptor antagonist (e.g., naloxone). The concentration and incubation time should be optimized for your cell type and experimental conditions (a starting point could be 1-10 μM for 1-2 hours).

  • This compound Treatment: Add this compound at the desired concentrations to the wells already containing the antagonist.

  • Controls:

    • Vehicle control (solvent only).

    • This compound only (to observe combined effects).

    • Antagonist only (to control for any effects of the antagonist itself).

  • Incubation and Analysis: Incubate for the desired experimental duration and perform your downstream analysis (e.g., dopamine uptake assay). A reduction in the observed effect in the presence of the antagonist suggests the effect is at least partially mediated by the μ-opioid receptor.

Protocol 2: Dose-Response Analysis for On- and Off-Target Effects
  • Cell Seeding: Plate cells as in Protocol 1.

  • Serial Dilutions: Prepare a wide range of serial dilutions of this compound. It is recommended to use a log or semi-log dilution series.

  • Treatment: Treat the cells with the different concentrations of this compound.

  • Incubation and Analysis: After the desired incubation time, perform your functional assay.

  • Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50. On-target effects are typically observed at lower concentrations (higher potency) than off-target effects.

Protocol 3: Determining the Therapeutic Window
  • Cell Seeding: Plate cells in two identical multi-well plates.

  • Dose-Response Treatment: Treat both plates with a serial dilution of this compound.

  • Assays:

    • On one plate, perform your functional assay to determine the EC50 for the desired biological effect.

    • On the second plate, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the CC50.

  • Analysis: The therapeutic window is the range of concentrations where the compound is effective but not significantly cytotoxic.

Protocol 4: Solvent Toxicity Assessment
  • Cell Seeding: Plate cells as in previous protocols.

  • Solvent Dilutions: Prepare serial dilutions of your solvent (e.g., DMSO) in the culture medium to match the final concentrations that will be used in your this compound experiments.

  • Treatment: Add the solvent dilutions to the cells.

  • Incubation and Analysis: Incubate for the longest duration planned for your experiments and assess cell viability. This will determine the maximum non-toxic concentration of your solvent.

Mandatory Visualizations

cluster_dat Dopamine Transporter (DAT) Inhibition cluster_uor μ-Opioid Receptor (μOR) Agonism Phidianidine_B This compound DAT Dopamine Transporter (DAT) Phidianidine_B->DAT Inhibits Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Mediates Synaptic_Dopamine ↑ Synaptic Dopamine Dopamine_Reuptake->Synaptic_Dopamine Reduces Dopaminergic_Signaling ↑ Dopaminergic Signaling Synaptic_Dopamine->Dopaminergic_Signaling Phidianidine_B_uOR This compound uOR μ-Opioid Receptor (μOR) Phidianidine_B_uOR->uOR Activates (Partial Agonist) G_Protein_Signaling G-Protein Signaling uOR->G_Protein_Signaling Downstream_Effects Downstream Cellular Effects (e.g., analgesia, side effects) G_Protein_Signaling->Downstream_Effects

Caption: Signaling pathways of this compound's primary targets.

Start Start Experiment with this compound Define_Goal Define Primary Target of Interest (DAT or μOR?) Start->Define_Goal Is_Cytotoxicity_A_Concern Is Cytotoxicity a Potential Issue in the Chosen Cell Line? Define_Goal->Is_Cytotoxicity_A_Concern Perform_TW_Assay Determine Therapeutic Window (Protocol 3) Is_Cytotoxicity_A_Concern->Perform_TW_Assay Select_Concentration Select Concentration in Therapeutic Window Perform_TW_Assay->Select_Concentration Is_DAT_Target Is DAT the Primary Target? Select_Concentration->Is_DAT_Target Block_uOR Block μOR with Selective Antagonist (e.g., Naloxone - Protocol 1) Is_DAT_Target->Block_uOR Yes Is_uOR_Target Is μOR the Primary Target? Is_DAT_Target->Is_uOR_Target No Run_DAT_Assay Run Dopamine Transporter Assay Block_uOR->Run_DAT_Assay Analyze_Results Analyze and Interpret Results Run_DAT_Assay->Analyze_Results Use_DAT_Negative_Cells Use DAT-Negative Cell Line Is_uOR_Target->Use_DAT_Negative_Cells Yes Is_uOR_Target->Analyze_Results No Run_uOR_Assay Run μ-Opioid Receptor Assay Use_DAT_Negative_Cells->Run_uOR_Assay Run_uOR_Assay->Analyze_Results

Caption: Experimental workflow for minimizing this compound off-target effects.

Observed_Effect Unexpected Experimental Outcome Check_Concentration Is Concentration within Therapeutic Window? Observed_Effect->Check_Concentration Check_Antagonist Is Off-Target Pathway Blocked? Observed_Effect->Check_Antagonist Check_Cell_Line Does Control Cell Line Show the Same Effect? Observed_Effect->Check_Cell_Line High_Concentration High Concentration May Cause Off-Target Effects Check_Concentration->High_Concentration No Antagonist_Ineffective Antagonist Concentration/Incubation May Be Suboptimal Check_Antagonist->Antagonist_Ineffective No Cell_Line_Artifact Effect May Be a Cell Line-Specific Artifact Check_Cell_Line->Cell_Line_Artifact Yes

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Phidianidine B Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Phidianidine B in radioligand binding assays. The information is tailored for scientists and drug development professionals to help diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is a selective ligand for the μ-opioid receptor (μOR) and an inhibitor of the dopamine transporter (DAT).[1][2] It displays weak activity at the norepinephrine transporter (NET) and no significant activity at the serotonin transporter (SERT), or the δ- and κ-opioid receptors.[1]

Q2: Is this compound cytotoxic?

A2: Phidianidine A and B have been shown to be non-cytotoxic in HEK293 cells at concentrations up to 10 μM over a 48-hour period.[1]

Q3: What type of functional activity does this compound exhibit at the μ-opioid receptor?

A3: this compound acts as a partial agonist at the μ-opioid receptor.[1][2] In GTPγS functional assays, both Phidianidine A and B demonstrated weak, partial agonism.[1]

Q4: What are the key considerations before starting a radioligand binding assay with this compound?

A4: Before initiating a binding assay, it is crucial to:

  • Select the appropriate radioligand: Choose a well-characterized radioligand for the target receptor (μOR or DAT) with high affinity and specific activity.

  • Optimize assay conditions: Key parameters to optimize include incubation time, temperature, buffer composition, and the concentration of the receptor source (membranes or whole cells).[3][4]

  • Ensure ligand stability: Use fresh aliquots of this compound for each experiment to ensure its stability and consistent performance.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound radioligand binding assays.

Problem 1: High Non-Specific Binding (NSB)

High non-specific binding can obscure the specific binding signal, leading to a poor signal-to-noise ratio.[5]

Potential Cause Troubleshooting Strategy Expected Outcome
Radioligand concentration is too high.Perform a saturation binding experiment to determine the optimal radioligand concentration. A concentration at or near the Kd is recommended for competition assays.[3]Reduced background signal and an improved signal window.
Suboptimal assay buffer composition.Optimize the concentration of salts (e.g., NaCl) and consider adding a blocking agent like bovine serum albumin (BSA) to the buffer. A common buffer for μ-opioid receptor assays is 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl2, and 1 mM EDTA.[5]Improved specific binding and reduced non-specific interactions.
Non-specific binding to filters or plates.Pre-treat filters with a blocking agent such as 0.1% polyethylenimine (PEI).[5]Reduced binding of the radioligand to the filter, thereby lowering the background signal.
Inadequate washing steps.Increase the number and/or volume of washes with ice-cold wash buffer to ensure complete removal of unbound radioligand.[5]Lower background and a better signal-to-noise ratio.
Problem 2: Low Specific Binding Signal / Poor Signal-to-Noise Ratio

A weak signal can make it difficult to obtain reliable and reproducible data.

Potential Cause Troubleshooting Strategy Expected Outcome
Insufficient receptor concentration.Increase the amount of membrane preparation or the number of cells used in the assay. Ensure that less than 10% of the total added radioligand is bound.[3]A stronger specific binding signal.
Inactive or degraded receptor preparation.Prepare fresh cell membranes or use a new batch of cells. Store membrane preparations at -80°C in appropriate aliquots.[6]Consistent and reproducible assay results.
Suboptimal incubation time.Conduct a time-course experiment to determine the time required to reach binding equilibrium. Lower concentrations of radioligand may require longer incubation times to reach equilibrium.Maximized specific binding signal.
Degraded this compound or radioligand.Use fresh aliquots for each experiment and store them according to the manufacturer's recommendations.[5]Consistent performance of the ligands and reproducible assay results.
Problem 3: Poor Reproducibility Between Experiments

Inconsistent results can arise from variability in assay components and procedures.

Potential Cause Troubleshooting Strategy Expected Outcome
Inconsistent sample preparation.Adhere to a standardized protocol for membrane preparation and sample handling.[7] Ensure consistent cell health and density if using whole cells.Reduced variability between experiments.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.Increased accuracy and precision of results.
Fluctuations in incubation temperature.Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment.More consistent binding kinetics and equilibrium.

Experimental Protocols

General Radioligand Competition Binding Assay Protocol

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor (e.g., μ-opioid receptor) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[8]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[8]

    • Wash the membrane pellet with fresh buffer and resuspend it in the final assay buffer.[8]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[8]

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer

      • A range of concentrations of unlabeled this compound.

      • A fixed concentration of the appropriate radioligand (typically at its Kd value).

      • The membrane preparation.

    • For determining non-specific binding, use a high concentration of a known saturating unlabeled ligand instead of this compound.

    • For determining total binding, omit the unlabeled ligand.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[8] Gentle agitation is recommended.[8]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (pre-soaked in a blocking agent like PEI) using a cell harvester.[8]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Counting and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.[8]

    • Measure the radioactivity in each well using a scintillation counter.[8]

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to this compound radioligand binding assays.

G This compound Signaling Pathways cluster_0 μ-Opioid Receptor (μOR) Pathway cluster_1 Dopamine Transporter (DAT) Pathway PhidianidineB_uOR This compound uOR μ-Opioid Receptor PhidianidineB_uOR->uOR Partial Agonist G_protein Gi/o Protein Activation uOR->G_protein AdenylylCyclase Inhibition of Adenylyl Cyclase G_protein->AdenylylCyclase cAMP ↓ cAMP AdenylylCyclase->cAMP PhidianidineB_DAT This compound DAT Dopamine Transporter PhidianidineB_DAT->DAT Inhibitor Dopamine_Reuptake Dopamine Reuptake PhidianidineB_DAT->Dopamine_Reuptake Blocks DAT->Dopamine_Reuptake Synaptic_Dopamine ↑ Synaptic Dopamine

Caption: this compound's dual mechanism of action.

G Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Assay_Setup Set Up Assay Plate (Total, NSB, Competition) Prepare_Reagents->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Terminate and Filter Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Scintillation_Counting Add Scintillant & Count Drying->Scintillation_Counting Data_Analysis Analyze Data (Calculate IC50/Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a radioligand binding assay.

G Troubleshooting High Non-Specific Binding High_NSB High Non-Specific Binding? Check_Radioligand_Conc Is Radioligand [C] > Kd? High_NSB->Check_Radioligand_Conc Yes Optimize_Radioligand_Conc Optimize Radioligand [C] (Saturation Assay) Check_Radioligand_Conc->Optimize_Radioligand_Conc Yes Check_Buffer Is Buffer Optimized? Check_Radioligand_Conc->Check_Buffer No Optimize_Radioligand_Conc->Check_Buffer Optimize_Buffer Optimize Buffer (Add BSA, Adjust Salts) Check_Buffer->Optimize_Buffer No Check_Filters Binding to Filters? Check_Buffer->Check_Filters Yes Optimize_Buffer->Check_Filters Pretreat_Filters Pre-treat Filters (e.g., with PEI) Check_Filters->Pretreat_Filters Yes Check_Washing Washing Sufficient? Check_Filters->Check_Washing No Pretreat_Filters->Check_Washing Increase_Washes Increase Wash Steps Check_Washing->Increase_Washes No Resolved Problem Resolved Check_Washing->Resolved Yes Increase_Washes->Resolved

Caption: A decision tree for troubleshooting high non-specific binding.

References

Technical Support Center: Phidianidine B Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on cell line selection and cytotoxicity testing for the marine-derived indole alkaloid, Phidianidine B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported biological activity?

This compound is a bromoindole alkaloid first isolated from the marine opisthobranch mollusk Phidiana militaris.[1] It is notable for containing an uncommon 1,2,4-oxadiazole ring system.[1] this compound and its analogue, Phidianidine A, have been reported to exhibit high cytotoxicity against a range of tumor and non-tumor mammalian cell lines.[1][2]

Q2: Is this compound cytotoxic to all cell lines?

There are conflicting reports regarding the cytotoxicity of this compound. While some studies report high cytotoxicity against cell lines such as HeLa (human cervical cancer) and C6 (rat glioma) at nanomolar concentrations, other research has found this compound to be devoid of cytotoxicity in HEK293 (human embryonic kidney) cells at concentrations up to 10 μM.[2][3] This suggests that the cytotoxic effect of this compound may be cell-line specific.

Q3: What is the known mechanism of cytotoxic action for this compound?

The precise signaling pathway for this compound's cytotoxic activity has not been fully elucidated in the available literature. However, like many other indole alkaloids, its mechanism is presumed to involve the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[4] The general mechanism for cytotoxic indole alkaloids often involves the activation of intrinsic and extrinsic apoptotic pathways.[4]

Data Presentation: Cytotoxicity of this compound

Due to the limited publicly available quantitative data, a comprehensive table of IC50 values for this compound across a wide range of cell lines cannot be provided. The following table summarizes the existing qualitative and semi-quantitative findings.

Cell LineCancer TypeReported CytotoxicitySource(s)
HeLaCervical CancerHigh cytotoxicity (nanomolar concentrations reported)[2]
C6Rat GliomaHigh cytotoxicity (nanomolar concentrations reported)[2]
CaCo-2Colon AdenocarcinomaCytotoxic[5]
NCI-60 PanelVariousShowed 5-30% inhibition of cell growth at 10-5 M[3]
HEK293Human Embryonic KidneyNo cytotoxicity observed at 10 μM[3]

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol is adapted for the evaluation of a marine-derived natural product.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter sterilize and store at 4°C in the dark.

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

2. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate the plate in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.

5. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent or No Cytotoxicity Observed Cell line may be resistant to this compound's mechanism of action.Test on a panel of cell lines from different tissue origins. Based on literature, HeLa and C6 are sensitive cell lines.
This compound may have low solubility or stability in the culture medium.Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is consistent and low (≤0.1%).
High Background in MTT Assay This compound may directly reduce the MTT reagent.Run a cell-free control with this compound and the MTT reagent to check for direct reduction.
Contamination of cell culture.Regularly check for mycoplasma contamination and ensure aseptic techniques.
Precipitation of Compound in Wells Poor solubility of this compound at higher concentrations.Visually inspect the wells after adding the compound. If precipitation occurs, consider using a lower concentration range or a different solvent system (with appropriate controls).

Visualizations

Logical Workflow for Cell Line Selection

cell_line_selection_workflow start Start: Define Research Question (e.g., general cytotoxicity screen vs. specific cancer type) lit_review Literature Review: - Identify cell lines previously tested with this compound - Research cytotoxicity of similar indole alkaloids start->lit_review cell_panel Select a Diverse Panel of Cell Lines: - Include both cancer and non-cancerous cell lines - Represent different tissue origins (e.g., epithelial, mesenchymal) lit_review->cell_panel initial_screen Initial Cytotoxicity Screening: - Use a wide concentration range of this compound - Determine IC50 values for each cell line cell_panel->initial_screen data_analysis Analyze and Categorize Results: - Identify sensitive, moderately sensitive, and resistant cell lines initial_screen->data_analysis select_sensitive Select Sensitive Cell Lines for Further Mechanistic Studies data_analysis->select_sensitive end End: Proceed with Mechanistic Assays (e.g., apoptosis, cell cycle analysis) select_sensitive->end

Caption: A logical workflow for selecting cell lines for this compound cytotoxicity testing.

Experimental Workflow for Cytotoxicity Testing

cytotoxicity_workflow culture 1. Cell Culture: Seed cells in 96-well plates and allow to adhere. treat 2. Compound Treatment: Expose cells to serial dilutions of this compound. culture->treat incubate 3. Incubation: Incubate for a defined period (e.g., 24, 48, 72 hours). treat->incubate assay 4. Cytotoxicity Assay: Perform MTT, XTT, or LDH assay. incubate->assay read 5. Data Acquisition: Measure absorbance/fluorescence with a plate reader. assay->read analyze 6. Data Analysis: Calculate % viability and determine IC50 values. read->analyze

Caption: A general experimental workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Disclaimer: The following diagram represents a generalized, hypothesized pathway based on the known mechanisms of other cytotoxic indole alkaloids. The specific molecular targets of this compound in this pathway have not been experimentally confirmed.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrial Stress bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) mitochondrion->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 phidianidine_b This compound phidianidine_b->death_receptor Hypothesized Interaction phidianidine_b->mitochondrion Hypothesized Interaction apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothesized signaling pathway for this compound-induced apoptosis.

References

addressing potential Phidianidine B experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phidianidine B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential experimental artifacts and challenges when working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a marine indole alkaloid originally isolated from the opisthobranch mollusk Phidiana militaris. It is characterized by a unique 1,2,4-oxadiazole ring system.[1][2] Its primary reported biological activities include:

  • Cytotoxicity: Exhibits high cytotoxicity against various tumor cell lines.[1][3][4]

  • Dopamine Transporter (DAT) Inhibition: Acts as a selective inhibitor of the dopamine transporter.[5]

  • μ-Opioid Receptor Agonism: Functions as a selective, potent ligand and partial agonist of the μ-opioid receptor.[5]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Phidianidine analogs have shown potential as PTP1B inhibitors.[6]

  • Antifouling Properties: Phidianidine A, a closely related compound, demonstrates potent, non-toxic antifouling activity against barnacle cyprid metamorphosis.[7]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] Generally, it is recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What level of purity should I expect for synthetic this compound?

Synthetic batches of this compound are typically reported to have a purity of greater than 98%, as determined by High-Performance Liquid Chromatography (HPLC) analysis.[5] It is crucial to verify the purity of each new batch to ensure the reliability of experimental results.

Troubleshooting Guides

Solubility and Stability Issues

Problem: I am experiencing difficulty dissolving this compound or observing precipitation in my experimental buffer.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor aqueous solubility This compound, like many indole alkaloids, may have limited solubility in aqueous buffers. Prepare a high-concentration stock solution in an organic solvent such as DMSO and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions, including controls.
pH-dependent solubility The guanidine group in this compound is basic. Its solubility can be pH-dependent. Assess the solubility of this compound in a range of buffers with different pH values to determine the optimal conditions for your experiment.
Compound degradation The stability of this compound in different buffers and over time is not well-documented. It is advisable to prepare fresh dilutions from your stock solution for each experiment. If you suspect degradation, you can assess the stability by incubating the compound in your experimental buffer for the duration of your assay and then analyzing it by HPLC.
Buffer composition Certain buffer components can interact with and affect the stability of small molecules. If you observe precipitation or loss of activity, consider trying alternative buffer systems.[8][9]

Experimental Workflow for Assessing Solubility and Stability:

cluster_solubility Solubility Assessment cluster_stability Stability Assessment S1 Prepare high-concentration stock in DMSO S2 Serially dilute into various aqueous buffers (e.g., PBS, TRIS) at different pHs S1->S2 S3 Visually inspect for precipitation S2->S3 S4 Quantify soluble compound via HPLC or UV-Vis S3->S4 T1 Incubate this compound in experimental buffer at relevant temperature T2 Collect aliquots at different time points (e.g., 0, 2, 4, 24 hours) T1->T2 T3 Analyze aliquots by HPLC to quantify remaining parent compound T2->T3 cluster_dat Dopamine Transporter (DAT) Inhibition PhidianidineB This compound DAT DAT PhidianidineB->DAT Inhibits PresynapticNeuron Presynaptic Neuron DAT->PresynapticNeuron Dopamine Dopamine Dopamine->DAT Reuptake SynapticCleft Synaptic Cleft cluster_opioid μ-Opioid Receptor Agonism PhidianidineB This compound MOR μ-Opioid Receptor PhidianidineB->MOR Binds & Activates Gprotein G-protein MOR->Gprotein Activates Downstream Downstream Signaling Gprotein->Downstream cluster_ptp1b_workflow PTP1B Inhibition Assay Workflow P1 Prepare PTP1B enzyme and inhibitor (this compound) dilutions P2 Pre-incubate enzyme and inhibitor P1->P2 P3 Initiate reaction with phosphopeptide substrate P2->P3 P4 Incubate for a defined time P3->P4 P5 Stop reaction and add phosphate detection reagent P4->P5 P6 Measure absorbance P5->P6

References

Technical Support Center: Enhancing the Yield of Phidianidine B Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Phidianidine B. Our goal is to help you enhance your experimental yields and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and how do their overall yields compare?

A1: Several research groups have reported the total synthesis of this compound, with the most notable routes developed by Snider, Lindsley, and Manzo. These syntheses vary in their approach to constructing the core 1,2,4-oxadiazole ring and the introduction of the guanidine moiety. The overall reported yields for this compound are summarized in the table below.

Principal Investigator Overall Yield of this compound Number of Steps Key Strategy
Lindsley et al.21%6HATU-mediated coupling
Snider et al.19%8Convergent route with late-stage guanidinylation
Manzo et al.14%7Coupling of 3-indolacetic acid methyl ester and an amino-alkyl hydroxy guanidine intermediate

Q2: I am observing a low yield in the 1,2,4-oxadiazole ring formation step. What are the potential causes and solutions?

A2: Low yields in the formation of the 1,2,4-oxadiazole ring are a common issue. This step is critical and sensitive to several factors:

  • Reagent Quality: The purity of the indole-3-acetic acid derivative and the N-hydroxyguanidine partner is crucial. Ensure starting materials are pure and dry.

  • Coupling Reagents: For methods employing coupling reagents like HATU, ensure the reagent is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis.[1]

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield. Over- or under-heating can lead to side product formation or incomplete reaction. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Acid/Base Sensitivity: The stability of reactants and intermediates can be pH-dependent. Ensure the appropriate base is used to activate the coupling reagent without causing decomposition.

Q3: My final guanidinylation step is inefficient. How can I improve the yield?

A3: The late-stage guanidinylation can be challenging due to the nucleophilicity of the amine and potential side reactions. Consider the following:

  • Guanidinylating Agent: The choice of the guanidinylating agent is critical. Reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine are effective.[2] The purity and reactivity of this reagent can vary between batches.

  • Protecting Groups: Ensure that the protecting groups on the guanidinylating agent and the substrate are compatible with the reaction conditions and can be removed efficiently in the final deprotection step.

  • Stoichiometry: A slight excess of the guanidinylating agent may be required to drive the reaction to completion. However, a large excess can complicate purification.

  • Purification: The polarity of the guanidinylated product can make it challenging to separate from excess reagent and byproducts. Chromatographic purification may require careful optimization of the solvent system.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield in the synthesis of the N-hydroxyguanidine intermediate Incomplete reaction of the cyanamide with hydroxylamine.Ensure the reaction is stirred for a sufficient duration at the optimal temperature. Monitor the reaction by TLC or NMR. The quality of the cyanogen bromide and mono-Boc protected diamine is also critical.[1][3]
Difficulty in purifying the 1,2,4-oxadiazole intermediate Co-elution of starting materials or byproducts.Optimize the column chromatography conditions. A gradient elution with a polar solvent system may be necessary. Recrystallization, if feasible, can also be an effective purification method.
Incomplete deprotection of the Boc group Insufficient acid strength or reaction time.Use a stronger acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM). Monitor the deprotection by TLC or LC-MS to ensure complete removal of the Boc group without degradation of the product.
Formation of unexpected side products Instability of intermediates or reagents. Reaction conditions not optimal.Re-evaluate the reaction conditions (temperature, solvent, catalyst). Ensure all reagents are of high purity. Inert atmosphere conditions may be necessary for sensitive steps.

Experimental Protocols

Key Step: HATU-Mediated Coupling for 1,2,4-Oxadiazole Formation (Lindsley Route) [1]

  • To a solution of the appropriate indole-3-acetic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

  • The mixture is stirred at room temperature for 15 minutes.

  • The N-hydroxyguanidine intermediate (1.0 equiv) is then added, and the reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visualizations

Phidianidine_B_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Indole-3-acetic acid Indole-3-acetic acid 1,2,4-Oxadiazole intermediate 1,2,4-Oxadiazole intermediate Indole-3-acetic acid->1,2,4-Oxadiazole intermediate  HATU, DIPEA,  N-hydroxyguanidine Mono-Boc-1,5-diaminopentane Mono-Boc-1,5-diaminopentane N-hydroxyguanidine N-hydroxyguanidine Mono-Boc-1,5-diaminopentane->N-hydroxyguanidine  Cyanogen bromide,  Hydroxylamine HCl N-hydroxyguanidine->1,2,4-Oxadiazole intermediate This compound This compound 1,2,4-Oxadiazole intermediate->this compound  Guanidinylation,  Deprotection

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity (Starting Materials, Solvents, Catalysts) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions optimize_purification Optimize Purification Method (Chromatography, Recrystallization) check_conditions->optimize_purification yield_improved Yield Improved? optimize_purification->yield_improved consult_literature Consult Literature for Alternative Routes consult_literature->start yield_improved->consult_literature No end Problem Solved yield_improved->end Yes

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

Phidianidine B vs. Phidianidine A: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phidianidine A and Phidianidine B are two marine alkaloids isolated from the opisthobranch mollusk Phidiana militaris. Both compounds feature a unique 1,2,4-oxadiazole ring system, a rare occurrence in natural products.[1][2] Structurally, they are very similar, with the primary difference being the presence of a bromine atom on the indole ring of Phidianidine A, which is absent in this compound. This structural variance is a key point of interest for understanding their differential biological activities. Both molecules have garnered attention for their significant cytotoxic effects against a range of cancer cell lines.[3] This guide provides a comparative overview of their cytotoxic profiles based on available experimental data.

Chemical Structures

Figure 1. Chemical Structures of Phidianidine A and this compound.

Comparison of Cytotoxic Activity

Based on the available literature, the cytotoxic activity of both compounds has been observed against the following cell lines:

  • HeLa (Human Cervical Cancer)[3]

  • C6 (Rat Glioma)[2]

  • CaCo-2 (Human Colon Adenocarcinoma)[3]

  • H9c2 (Rat Heart Myoblast)[5]

  • 3T3-L1 (Mouse Embryo Fibroblast)[5]

Interestingly, one study reported that neither Phidianidine A nor B exhibited cytotoxicity at high concentrations in HEK293 (Human Embryonic Kidney) cells over a 48-hour period, indicating that their cytotoxic effects may be cell-line specific.

Due to the lack of publicly accessible, detailed IC50 data from comparative studies, a quantitative side-by-side comparison is not possible at this time. However, the recurring description of their "high cytotoxicity" suggests that both compounds are potent agents worthy of further investigation in cancer research.

Experimental Protocols

The following is a generalized experimental protocol for determining the cytotoxic activity of compounds like Phidianidine A and B, based on common methodologies such as the MTT assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Phidianidine A and this compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, C6, CaCo-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phidianidine A and this compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A serial dilution of Phidianidine A and this compound is prepared in the cell culture medium. The old medium is removed from the wells, and the cells are treated with various concentrations of the compounds. Control wells containing vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Assay: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, C6) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Phidianidine A & B Stock Solutions treatment Treat Cells with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (Microplate Reader) formazan_solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Diagram 1. A generalized workflow for determining the cytotoxic activity of Phidianidine A and B.

Signaling Pathways

Currently, there is limited specific information available in the public domain detailing the precise signaling pathways through which Phidianidine A and this compound exert their cytotoxic effects. Further research is required to elucidate their mechanisms of action, which could involve pathways such as apoptosis, cell cycle arrest, or other cellular processes leading to cell death.

Conclusion

Phidianidine A and this compound are potent cytotoxic marine natural products with significant potential for further investigation in the field of oncology. While a direct quantitative comparison of their IC50 values is not currently available, the existing literature consistently points to their high efficacy against a variety of cancer cell lines. The subtle structural difference between the two compounds—the presence or absence of a bromine atom—presents a compelling avenue for structure-activity relationship (SAR) studies to understand the determinants of their cytotoxic potency. Future research should focus on obtaining detailed, comparative IC50 data and elucidating the molecular mechanisms and signaling pathways involved in their anticancer activity.

References

A Comparative Analysis of Phidianidine B and Other Dopamine Transporter (DAT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Its inhibition can modulate dopamine levels in the synaptic cleft, offering potential treatments for conditions like depression, ADHD, and substance abuse. This guide provides a comparative overview of Phidianidine B, a marine natural product, alongside established DAT inhibitors: cocaine, bupropion, and methylphenidate. We will delve into their performance based on available experimental data, detail the methodologies behind these findings, and visualize the pertinent biological pathways.

Performance Comparison of DAT Inhibitors

The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and other selected DAT inhibitors. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundIC50 (nM) for DATKi (nM) for DATSelectivity over SERT and NETReference
This compound 390 - 870680Selective for DAT[1]
Cocaine 223-Non-selective[2]
Bupropion --Weak inhibitor, also inhibits NET[3][4]
Methylphenidate --Higher affinity for NET than DAT in vivo[5]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Ki: Inhibitory constant, indicating the binding affinity of the inhibitor to the transporter. A lower value indicates a higher affinity. SERT: Serotonin transporter. NET: Norepinephrine transporter.

Key Observations:

  • This compound demonstrates potent inhibition of DAT with sub-micromolar IC50 and Ki values.[1] Notably, it exhibits high selectivity for DAT over the serotonin and norepinephrine transporters.[1]

  • Cocaine is a potent DAT inhibitor but lacks selectivity, also affecting SERT and NET, which contributes to its complex pharmacological and abuse profile.[2][6]

  • Bupropion is a weaker DAT inhibitor and also acts on the norepinephrine transporter (NET).[3][4]

  • Methylphenidate shows a higher affinity for NET than for DAT in the living human brain, highlighting a different pharmacological profile compared to more selective DAT inhibitors.[5]

Experimental Protocols

The data presented above are primarily derived from two key types of in vitro assays: radioligand binding assays and dopamine uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for the dopamine transporter.

Objective: To determine the Ki (inhibitory constant) of a test compound for DAT.

General Procedure:

  • Membrane Preparation: Membranes from cells expressing the human dopamine transporter (hDAT) or from brain tissue rich in DAT (e.g., striatum) are prepared by homogenization and centrifugation.[7]

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to DAT (e.g., [3H]WIN 35,428 or [3H]cocaine) and varying concentrations of the unlabeled test compound.[7]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to block the uptake of dopamine into cells.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound for DAT-mediated dopamine uptake.

General Procedure:

  • Cell Culture: Cells expressing hDAT (e.g., HEK293 or CHO cells) are cultured in appropriate plates.[8]

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.[9]

  • Uptake Initiation: A fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine) is added to the cells to initiate uptake.[10]

  • Uptake Termination: After a specific incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled dopamine.

  • Quantification: The amount of radioactivity inside the cells is determined by lysing the cells and measuring the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake is determined as the IC50 value.

Signaling Pathways and Experimental Workflow

Dopamine Transporter Signaling Pathway

The dopamine transporter is a key regulator of dopamine levels in the synapse. Its inhibition leads to an accumulation of dopamine, which then has enhanced effects on postsynaptic and presynaptic dopamine receptors.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_out->Dopamine_Receptor Binding Signaling Downstream Signaling Dopamine_Receptor->Signaling DAT_Inhibitor DAT Inhibitor (e.g., this compound) DAT_Inhibitor->DAT Inhibition

Caption: Dopamine transporter (DAT) signaling pathway and the mechanism of DAT inhibitors.

Experimental Workflow for DAT Inhibition Assay

The following diagram illustrates the typical workflow for an in vitro dopamine transporter inhibition assay.

DAT_Inhibition_Workflow start Start cell_culture Culture hDAT-expressing cells start->cell_culture plating Plate cells in multi-well plates cell_culture->plating pre_incubation Pre-incubate with test compound plating->pre_incubation add_radioligand Add radiolabeled dopamine pre_incubation->add_radioligand incubation Incubate for defined time add_radioligand->incubation wash Wash cells to remove extracellular radioligand incubation->wash lysis Lyse cells wash->lysis scintillation_counting Measure intracellular radioactivity lysis->scintillation_counting data_analysis Analyze data to determine IC50 scintillation_counting->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for a dopamine transporter (DAT) inhibition assay.

Conclusion

This compound emerges as a potent and selective inhibitor of the dopamine transporter, presenting a distinct pharmacological profile compared to less selective inhibitors like cocaine and those with additional targets like bupropion and methylphenidate. Its selectivity for DAT suggests it could be a valuable research tool and a potential lead compound for the development of novel therapeutics with a more targeted mechanism of action and potentially fewer off-target side effects. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative performance and therapeutic potential of this compound. The detailed experimental protocols and workflow diagrams provided in this guide offer a foundational understanding for researchers aiming to investigate and compare DAT inhibitors.

References

Phidianidine B: A Comparative Analysis of its Selectivity for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phidianidine B's selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) and norepinephrine transporter (NET). The information is compiled from published scientific literature to offer an objective overview supported by experimental data.

Introduction

This compound is a marine-derived alkaloid that has garnered interest for its selective inhibitory activity at the dopamine transporter (DAT).[1] Selective DAT inhibitors are valuable research tools for studying the role of dopamine in various neurological processes and hold therapeutic potential for conditions such as ADHD, depression, and substance abuse disorders. This guide compares the selectivity profile of this compound with other well-known DAT inhibitors.

Quantitative Comparison of Transporter Affinity

The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of this compound and selected comparator compounds for DAT, SERT, and NET. Lower values indicate higher affinity or potency.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
This compound 680[1]>10,000*>10,000**>14.7>14.7
GBR 12909 (Vanoxerine) 1[2][3][4][5]>100[3][4]>100[3][4]>100>100
Cocaine 200 - 700[6]200 - 700[6]200 - 700[6]~1~1
Modafinil (IC50) 6,400[7]>500,000[7]35,600[7]>785.56

*this compound exhibited no activity at SERT at a concentration of 10 µM.[1] **this compound exhibited weak activity at NET (52-68% inhibition at 10 µM).[1]

Experimental Protocols

The data presented in this guide are typically generated using in vitro radioligand binding assays. The following is a representative protocol for determining the binding affinity of a compound to monoamine transporters.

Radioligand Binding Assay for DAT, SERT, and NET

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Membrane Preparations: Cell membranes prepared from cell lines stably expressing human or rodent DAT, SERT, or NET, or synaptosomal preparations from specific brain regions (e.g., striatum for DAT).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR 12935

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine or [³H]Mazindol

  • Test Compound: this compound or other inhibitors.

  • Non-specific Binding Control: A high concentration of a known selective ligand for each transporter (e.g., GBR 12909 for DAT, citalopram for SERT, desipramine for NET).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Vials and Cocktail.

  • Filtration Apparatus with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of the respective selective inhibitor.

  • Incubation Conditions: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Selectivity of this compound

The following diagram illustrates the selective inhibition of the dopamine transporter (DAT) by this compound, with minimal interaction with the serotonin (SERT) and norepinephrine (NET) transporters.

Phidianidine_B_Selectivity cluster_transporters Monoamine Transporters cluster_ligand Ligand DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Phidianidine_B This compound Phidianidine_B->DAT High Affinity Inhibition Phidianidine_B->SERT Negligible Interaction Phidianidine_B->NET Weak Interaction

References

A Comparative Analysis of Phidianidine B and Morphine at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the marine natural product Phidianidine B and the classical opioid analgesic morphine, focusing on their interactions with the mu-opioid receptor (μOR). While both compounds engage this critical receptor in pain modulation, emerging research suggests distinct pharmacological profiles. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Executive Summary

This compound, a 1,2,4-oxadiazole-containing alkaloid isolated from the marine mollusk Phidiana militaris, has been identified as a selective and potent ligand of the mu-opioid receptor.[1] In contrast to morphine, which is a well-characterized agonist at the μOR, this compound is described as a partial agonist.[1] This distinction in efficacy is crucial, as partial agonists may offer a different therapeutic window, potentially with a reduced side effect profile compared to full agonists like morphine.

This guide presents a side-by-side comparison of their known pharmacological properties at the μOR. It is important to note that while extensive quantitative data exists for morphine, specific binding affinity (Ki) and functional potency (EC50) with maximal efficacy (Emax) values for this compound are not publicly available in the cited literature. The comparison is therefore based on the qualitative description of this compound's activity alongside the established quantitative data for morphine.

Quantitative Data Comparison

The following tables summarize the available quantitative data for Morphine's interaction with the mu-opioid receptor. A corresponding entry for this compound is included to highlight the current data gap.

Table 1: Mu-Opioid Receptor Binding Affinity

CompoundRadioligandCell LineKi (nM)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Morphine [3H]-DAMGORecombinant human MOR1.168[1]
Morphine [3H]-DAMGORat brain homogenates1.2[2]

Lower Ki values indicate higher binding affinity.

Table 2: Mu-Opioid Receptor Functional Activity (GTPγS Binding Assay)

CompoundCell LineEC50 (nM)Emax (% of DAMGO)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Morphine CHO cells expressing human MOR64Data Not Available[3]
Morphine Neonatal guinea pig brainstem membranesData Not AvailableLess efficacious than DAMGO[4]

EC50 represents the concentration of the compound that produces 50% of its maximal effect. Emax represents the maximum effect a compound can produce, often expressed as a percentage of a reference full agonist like DAMGO.

Table 3: Mu-Opioid Receptor Functional Activity (cAMP Inhibition Assay)

CompoundCell LineEC50 (nM)Emax (% Inhibition)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Morphine HEK293 cells expressing μOR12~60-70%[5]
Morphine HEK-GloSensor cells expressing μOR13142%[6]

Inhibition of adenylyl cyclase by μOR activation leads to a decrease in intracellular cAMP levels.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist initiates a G-protein signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). This pathway is central to the analgesic effects of opioids.

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (μOR) G_protein Gi/o Protein (inactive) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand Agonist (this compound or Morphine) Ligand->MOR Binds to ATP ATP Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Modulates

Mu-Opioid Receptor Signaling Pathway
Experimental Workflow: Radioligand Competition Binding Assay

This workflow illustrates the steps involved in determining the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Binding_Assay_Workflow Membranes Membrane Preparation (with μOR) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([3H]-DAMGO) Radioligand->Incubation Test_Compound Test Compound (this compound or Morphine) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Competition Binding Assay Workflow
Experimental Workflow: GTPγS Functional Assay

This diagram outlines the procedure for a GTPγS binding assay, which measures the functional activation of G-proteins following receptor agonism.

GTP_Assay_Workflow Membranes Membrane Preparation (with μOR) Incubation Incubation Membranes->Incubation GTPgS [35S]GTPγS GTPgS->Incubation Test_Agonist Test Agonist (this compound or Morphine) Test_Agonist->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50, Emax) Counting->Analysis

GTPγS Functional Assay Workflow

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a known radioligand from the mu-opioid receptor.

Materials:

  • Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 cells)

  • Radioligand: [³H]-DAMGO (a selective μOR agonist)

  • Test compounds: this compound or Morphine at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Plate Setup: To each well of a 96-well filter plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation upon agonist binding to the mu-opioid receptor.

Materials:

  • Cell membranes expressing the mu-opioid receptor

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • Test compounds: this compound or Morphine at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control: unlabeled GTPγS

Procedure:

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Pre-incubate the mixture at 30°C for a short period (e.g., 15 minutes).

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (efficacy) values are determined.

cAMP Accumulation Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule in the μOR pathway.

Materials:

  • Whole cells expressing the mu-opioid receptor (e.g., HEK293 or CHO cells)

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds: this compound or Morphine at various concentrations

  • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with varying concentrations of the test compound for a short period.

  • Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • Incubation: Incubate for a defined time to allow for agonist-mediated inhibition of forskolin-stimulated cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the inhibition of cAMP production against the log concentration of the test compound. Determine the EC50 and Emax values from this curve.

Conclusion

The available evidence indicates that this compound is a selective partial agonist at the mu-opioid receptor, distinguishing it from the archetypal agonist, morphine. This suggests a potentially different pharmacological profile for this compound, which may have implications for its therapeutic potential and side-effect liability. However, a comprehensive quantitative comparison is currently hindered by the lack of publicly available data on this compound's binding affinity and functional potency. Further research to determine the Ki, EC50, and Emax of this compound at the mu-opioid receptor using standardized assays is crucial for a complete understanding of its pharmacological properties relative to morphine and for guiding future drug development efforts.

References

Phidianidine B: A Selective Ligand for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuropharmacology, the dopamine transporter (DAT) stands as a critical target for understanding and treating a variety of neurological and psychiatric disorders. The discovery and validation of selective DAT ligands are paramount for advancing drug development. This guide provides a comprehensive comparison of Phidianidine B, a marine natural product, with other established dopamine transporter ligands, supported by experimental data and detailed protocols for validation.

Comparative Analysis of DAT Ligand Selectivity

This compound, along with its analogue Phidianidine A, has been identified as a selective inhibitor of the dopamine transporter (DAT) over the serotonin transporter (SERT) and the norepinephrine transporter (NET)[1]. This selectivity is a crucial attribute for a DAT ligand, as off-target effects on SERT and NET can lead to undesirable side effects.

To objectively assess the performance of this compound, its binding affinity is compared with a range of other known DAT ligands. The following table summarizes the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) for these compounds at DAT, SERT, and NET. A lower value indicates a higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
This compound 680[1]>10,000[1]>10,000[1]>14.7>14.7
Phidianidine A310[1]>10,000[1]>10,000[1]>32.3>32.3
Cocaine250-600300-800200-500~1~1
GBR 1290914[2]85.4[2]-6.1[2]-
Methylphenidate100-200>10,00030-50>500.3-0.5
WIN 35,42810-202000-4000100-200100-4005-20

Note: Ki and IC50 values can vary between studies depending on the experimental conditions. The data presented here are representative values from the literature.

Experimental Validation of DAT Binding

The determination of a ligand's binding affinity and selectivity for the dopamine transporter is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a known radiolabeled ligand from the transporter.

Experimental Protocol: Dopamine Transporter Radioligand Binding Assay

This protocol is a synthesized methodology based on established procedures for assessing ligand binding to DAT.[3][4][5]

1. Materials and Reagents:

  • Tissue Preparation: Striatal tissue from rat brains, homogenized in ice-cold sucrose phosphate buffer.[3]

  • Radioligand: [³H]WIN 35,428, a well-characterized DAT ligand.[3][4]

  • Test Compound: this compound or other ligands of interest, dissolved in an appropriate solvent.

  • Non-specific Binding Control: Cocaine (100 µM) or another suitable high-concentration DAT inhibitor.[3]

  • Assay Buffer: Sucrose phosphate buffer.[3]

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Tissue Homogenization: Dissect and homogenize rat striatal tissue in 20 volumes of ice-cold sucrose phosphate buffer.

  • Centrifugation: Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step.

  • Incubation: In assay tubes, combine the prepared tissue homogenate, [³H]WIN 35,428 (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.[3] For determining non-specific binding, add a high concentration of cocaine (e.g., 100 µM) instead of the test compound.[3]

  • Incubation Conditions: Incubate the tubes on ice for 120 minutes to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of 100 µM cocaine) from the total binding (counts in the absence of a competitor) to determine the specific binding of the radioligand.

  • Generate Competition Curves: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Context

To better understand the mechanism of action of DAT ligands, it is helpful to visualize the dopamine signaling pathway and the experimental workflow for its study.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_cyto Dopamine (Cytoplasm) L_DOPA->Dopamine_cyto DDC Dopamine_vesicle Dopamine (Vesicle) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis Dopamine_cyto->Dopamine_vesicle VMAT2 DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake D_receptor Dopamine Receptor Dopamine_synapse->D_receptor Signal_transduction Signal Transduction D_receptor->Signal_transduction Phidianidine_B This compound Phidianidine_B->DAT Inhibition

Caption: Dopamine signaling pathway and the inhibitory action of this compound on DAT.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Tissue Homogenate (e.g., Striatum) D Incubate Tissue, Radioligand, and Test Ligand A->D B Prepare Radioligand ([³H]WIN 35,428) B->D C Prepare Test Ligand (this compound) C->D E Rapid Filtration to Separate Bound and Free Ligand D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (IC₅₀ and Kᵢ Determination) F->G

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Unraveling the Structure-Activity Relationship of Phidianidine B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phidianidine B, a marine alkaloid originally isolated from the opisthobranch mollusk Phidiana militaris, has garnered significant attention in the scientific community due to its unique 1,2,4-oxadiazole core and diverse biological activities.[1][2][3][4] This has spurred the synthesis and evaluation of numerous analogs to explore their therapeutic potential and elucidate the structure-activity relationships (SAR) governing their effects. This guide provides a comprehensive comparison of this compound analogs, summarizing their biological performance with supporting experimental data, detailed methodologies for key assays, and visual representations of relevant pathways and workflows.

Comparative Biological Activity of this compound and its Analogs

The biological activities of this compound and its analogs are diverse, ranging from cytotoxicity against cancer cell lines to modulation of central nervous system targets and antifouling properties. The following table summarizes the quantitative data available for various analogs, providing a clear comparison of their potency.

Compound/AnalogTarget/ActivityMeasurementValueReference
Phidianidine A Dopamine Transporter (DAT) Inhibition% Inhibition @ 10 µM101%[1]
µ-Opioid Receptor (µOR) Inhibition% Inhibition @ 10 µM103%[1]
Antifouling (Barnacle Cyprid Metamorphosis)IC50>5 µg/mL[5]
This compound Dopamine Transporter (DAT) Inhibition% Inhibition @ 10 µM96%[1]
µ-Opioid Receptor (µOR) Inhibition% Inhibition @ 10 µMSimilar to Phidianidine A[1]
Cytotoxicity (C6 and HeLa cells)IC50Nanomolar range[2][6]
Amine Precursor of Phidianidine A (13) Dopamine Transporter (DAT) Inhibition% Inhibition @ 10 µM98%[1]
Norepinephrine Transporter (NET) Inhibition% Inhibition @ 10 µM86%[1]
µ-Opioid Receptor (µOR) Inhibition% Inhibition @ 10 µM88%[1]
Phidianidine Analog 14c PTP1B InhibitionIC504.9 µM[7]
Phidianidine Analog 14n PTP1B InhibitionIC505.3 µM[7]
Phidianidine Analog 14p PTP1B InhibitionIC505.8 µM[7]
Simplified Analog 9c Antifouling (Barnacle Cyprid Metamorphosis)IC502.2 µg/mL[5]
Simplified Analog 9d Antifouling (Barnacle Cyprid Metamorphosis)IC500.7 µg/mL[5]

Key SAR Insights:

  • Cytotoxicity: The presence of a bromine atom on the indole ring appears to be crucial for the cytotoxic activity of Phidianidine analogs.[8]

  • CNS Activity: The guanidine moiety is not essential for the pharmacological profiles at the dopamine transporter (DAT) and µ-opioid receptor (µOR), as demonstrated by the potent activity of the amine precursor of Phidianidine A.[1] Phidianidines A and B are selective inhibitors of DAT over the serotonin (SERT) and norepinephrine (NET) transporters.[1][2]

  • PTP1B Inhibition: Modifications of the Phidianidine scaffold have led to the discovery of potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in type II diabetes.[7][9][10] The structure-activity relationship studies suggest that the length of the side chain and the nature of the aromatic substituents significantly influence the inhibitory activity.[7]

  • Antifouling Activity: The 1,2,4-oxadiazole ring is not a strict requirement for antifouling activity. Simplified analogs lacking this heterocycle have shown potent inhibition of barnacle cyprid metamorphosis, with activity linked to the size of the compound and the basicity of a cationic group.[5][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

WST-1 Cell Proliferation Assay for Cytotoxicity

This assay is used to assess the cytotoxic effects of this compound analogs on cancer cell lines.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. This bioreduction is largely dependent on the glycolytic production of NAD(P)H in viable cells. Therefore, the amount of formazan dye formed directly correlates to the number of metabolically active cells in the culture.

Protocol:

  • Cell Seeding: Seed cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Add various concentrations of the this compound analogs to the wells and incubate for a further 24 to 48 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance of the samples against a background control as a blank using a microplate reader at a wavelength between 420 and 480 nm.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay determines the inhibitory effect of this compound analogs on the PTP1B enzyme.

Principle: The assay measures the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP), by PTP1B. The product, p-nitrophenol, is a colored compound that can be quantified spectrophotometrically. A decrease in the formation of p-nitrophenol in the presence of a test compound indicates inhibition of PTP1B.

Protocol:

  • Assay Preparation: The assay is performed in a 96-well plate. The reaction buffer consists of 50 mM HEPES (pH 7.2), 1 mM EDTA, and 1 mM dithiothreitol (DTT).

  • Enzyme and Inhibitor Incubation: Add 50 µL of the reaction buffer containing recombinant human PTP1B enzyme to each well. Then, add 25 µL of the this compound analog solution at various concentrations and incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the pNPP substrate.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of this compound analogs to inhibit the uptake of dopamine by the dopamine transporter.

Principle: Cells expressing the dopamine transporter are incubated with a radiolabeled or fluorescent dopamine analog. The amount of substrate taken up by the cells is measured. A reduction in uptake in the presence of a test compound indicates inhibition of the transporter.

Protocol:

  • Cell Culture: Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • Assay Initiation: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with assay buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the this compound analogs for 10-20 minutes at room temperature.

  • Substrate Addition: Add a fluorescent or radiolabeled dopamine substrate (e.g., [³H]dopamine or a fluorescent analog) to the wells.

  • Incubation: Incubate the plate for a specific time (e.g., 10-15 minutes) at room temperature or 37°C.

  • Termination and Measurement: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells and measure the amount of accumulated substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

Visualizing the Molecular Landscape

To better understand the structure-activity relationships and experimental processes, the following diagrams have been generated.

G cluster_scaffold This compound Scaffold cluster_modifications Key Modification Sites Scaffold R1 Indole Ring Substituents (e.g., Bromine) Scaffold->R1 Affects Cytotoxicity R2 Guanidine Moiety Scaffold->R2 Dispensable for CNS Activity R3 1,2,4-Oxadiazole Ring Scaffold->R3 Not essential for Antifouling Activity R4 Alkyl Chain Length Scaffold->R4 Influences PTP1B Inhibition

Caption: General structure of this compound and key sites for analog modification.

G Experimental Workflow: PTP1B Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis PTP1B Prepare PTP1B Enzyme Solution Incubate_Enzyme_Inhibitor Incubate Enzyme with Analog PTP1B->Incubate_Enzyme_Inhibitor Inhibitor Prepare this compound Analog Dilutions Inhibitor->Incubate_Enzyme_Inhibitor Substrate Prepare pNPP Substrate Solution Add_Substrate Add pNPP Substrate Substrate->Add_Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate for Reaction Add_Substrate->Incubate_Reaction Measure_Absorbance Measure Absorbance at 405 nm Incubate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 G PTP1B in Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation Downstream Downstream Signaling (e.g., GLUT4 translocation) pIR->Downstream PTP1B PTP1B PTP1B->pIR Phidianidine_Analog This compound Analog Phidianidine_Analog->PTP1B Inhibition Glucose_Uptake Increased Glucose Uptake Downstream->Glucose_Uptake

References

Phidianidine B and Cocaine: A Comparative Analysis of Dopamine Uptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of dopamine transporter (DAT) inhibition is critical for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a detailed comparison of the inhibitory effects of Phidianidine B, a marine natural product, and cocaine, a well-characterized psychostimulant, on dopamine uptake.

This document summarizes key quantitative data, presents detailed experimental methodologies for dopamine uptake inhibition assays, and visualizes the underlying molecular pathways to offer a comprehensive overview for comparative analysis.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and cocaine on the dopamine transporter (DAT) have been evaluated in various in vitro studies. While a direct head-to-head comparison in the same study is not available, this table summarizes the reported potencies. It is important to note that the inhibitory potency of this compound is reported as a percentage of inhibition at a single concentration, whereas for cocaine, a half-maximal inhibitory concentration (IC50) is available.

CompoundTargetAssay SystemInhibitory PotencyReference
This compound Dopamine Transporter (DAT)Not specified in primary source96% inhibition at 10 µM[1]
Cocaine Dopamine Transporter (DAT)HEK-293 cells expressing hDATIC50: 167.3 ± 81.8 nM[2]
Cocaine Dopamine Transporter (DAT)Not specified in primary sourceIC50: 0.7 µM

Note: The IC50 value for cocaine can vary depending on the specific experimental conditions, including the cell line used, radioligand concentration, and incubation parameters. The values presented here are representative examples from the literature.

Mechanism of Action: Targeting the Dopamine Transporter

Both this compound and cocaine exert their effects by inhibiting the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

The following diagram illustrates the dopamine reuptake mechanism and the inhibitory action of these compounds.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_out->Dopamine_receptor Binding PhidianidineB This compound PhidianidineB->DAT Inhibition Cocaine Cocaine Cocaine->DAT Inhibition

Dopamine reuptake and inhibition by this compound and cocaine.

Experimental Protocols: Dopamine Uptake Inhibition Assay

The following provides a representative protocol for an in vitro dopamine transporter (DAT) uptake inhibition assay using a cell-based system, which is a common method to evaluate the potency of potential DAT inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or cocaine) on the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Radioligand: [3H]-Dopamine.

  • Test Compounds: this compound, Cocaine (as a reference compound).

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK-293-hDAT cells in a humidified incubator at 37°C with 5% CO2.

    • Plate the cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed KRH buffer.

    • Add KRH buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes.

  • Compound Incubation:

    • Prepare serial dilutions of the test compounds (this compound and cocaine) in KRH buffer.

    • Add the diluted compounds to the respective wells. Include wells with vehicle control (buffer only) and a known DAT inhibitor (e.g., GBR12909) for determining non-specific uptake.

    • Incubate the plate with the compounds at 37°C for a predetermined time (e.g., 10-20 minutes).

  • Dopamine Uptake:

    • Prepare a solution of [3H]-Dopamine in KRH buffer at a final concentration typically near its Km value for the transporter.

    • Add the [3H]-Dopamine solution to all wells to initiate the uptake reaction.

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the solution from the wells.

    • Wash the cells multiple times with ice-cold KRH buffer to remove extracellular radioligand.

  • Cell Lysis and Scintillation Counting:

    • Add a lysis buffer (e.g., 1% SDS) to each well to solubilize the cells.

    • Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a scintillation counter.

    • Add scintillation cocktail to each sample.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known DAT inhibitor) from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

The following diagram outlines the workflow of a typical dopamine uptake inhibition assay.

DAT_Assay_Workflow Start Start: Plate HEK-293-hDAT cells Wash_Preincubate Wash and Pre-incubate cells with Assay Buffer Start->Wash_Preincubate Add_Compounds Add Test Compounds (this compound / Cocaine) Wash_Preincubate->Add_Compounds Add_Radioligand Add [3H]-Dopamine to initiate uptake Add_Compounds->Add_Radioligand Incubate Incubate for Uptake Add_Radioligand->Incubate Terminate_Wash Terminate Uptake and Wash with cold buffer Incubate->Terminate_Wash Lyse_Count Lyse cells and perform Scintillation Counting Terminate_Wash->Lyse_Count Analyze Data Analysis: Calculate IC50 Lyse_Count->Analyze

Workflow for a dopamine uptake inhibition assay.

References

Phidianidine B: A Comparative Analysis of its In Vitro Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current, and at times conflicting, experimental data surrounding the biological activity of Phidianidine B, a marine-derived indole alkaloid. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of this natural product.

This compound, a unique 1,2,4-oxadiazole-containing alkaloid isolated from the marine mollusk Phidiana militaris, has garnered attention for its reported cytotoxic activities. However, the existing body of research presents a conflicting narrative regarding its potency and cellular effects. This guide aims to provide a clear and objective comparison of the available experimental data on this compound's activity in different cell lines, detailing the reported cytotoxic effects and exploring its known interactions with cellular signaling pathways.

Unraveling the Cytotoxicity of this compound: A Tale of Contradictory Findings

The primary biological activity associated with this compound is its cytotoxicity against cancer cell lines. However, the extent of this activity is a subject of debate in the scientific literature. Some studies report potent cytotoxic effects, with activity observed at nanomolar concentrations, while others suggest a lack of significant cytotoxicity at micromolar concentrations.

One of the key challenges in comparing these findings is the variability in experimental designs, including the specific cell lines tested, the methodologies employed for assessing cytotoxicity, and the purity of the this compound samples used.

Table 1: Summary of Reported Cytotoxic Activity of Phidianidines

CompoundCell Line(s)Reported ActivityCitation(s)
Phidianidine A & BHeLa, C6High cytotoxicity at nanomolar concentrations.[1]
Phidianidine A & BHeLa, CaCo-2In vitro cytotoxicity reported.[2]
Phidianidine A & BHEK293Devoid of cytotoxicity at 10 μM over 48 hours.[3]
Phidianidine A & BNCI 60 cell line panel5–30% inhibition of cell growth at 10⁻⁵ M.[3][4]

This discrepancy highlights the need for further standardized testing to definitively characterize the cytotoxic profile of this compound. The potent, nanomolar activity reported in HeLa and C6 cells suggests a potential for targeted anticancer applications, while the lack of activity in HEK293 cells could indicate a degree of selectivity towards cancerous cells. The modest activity observed in the broad NCI 60 panel suggests that its potent effects may be limited to specific cancer types.

Apoptosis and Cell Cycle Arrest: Unexplored Territories

Despite the reports of cytotoxicity, there is a notable absence of published data specifically investigating the induction of apoptosis or cell cycle arrest by this compound. While many cytotoxic agents exert their effects through these mechanisms, dedicated studies involving techniques such as Annexin V staining for apoptosis or propidium iodide staining for cell cycle analysis have not been reported for this compound. This represents a significant gap in our understanding of how this compound may lead to cell death.

Phidianidine A and the CXCR4 Signaling Pathway: A Potential Mechanism of Action

While information on this compound's specific molecular targets is scarce, research on its structural analog, Phidianidine A, has provided valuable insights. Phidianidine A has been identified as an antagonist of the CXCR4 receptor[5]. The CXCR4 receptor, a G-protein coupled receptor, and its ligand CXCL12 play a crucial role in cancer progression, including tumor growth, metastasis, and angiogenesis.

By antagonizing CXCR4, Phidianidine A has been shown to inhibit several downstream effects of the CXCL12/CXCR4 signaling axis, including:

  • Inhibition of CXCL12-induced DNA synthesis: This suggests a direct impact on cell proliferation.

  • Inhibition of cell migration: This is a critical step in the metastatic process.

  • Inhibition of ERK1/2 activation: The ERK/MAPK pathway is a key signaling cascade that promotes cell survival and proliferation.

These findings suggest that the anticancer activity of phidianidines may, at least in part, be mediated through the modulation of the CXCR4 signaling pathway.

Experimental Protocols

To facilitate the replication and further investigation of this compound's activity, this section provides detailed methodologies for the key experiments cited in the literature.

Cytotoxicity Assays

Two common methods for assessing cytotoxicity are the WST-1 and MTT assays. Both rely on the principle that viable cells with active metabolism can reduce a tetrazolium salt to a colored formazan product.

WST-1 Assay Protocol

This protocol is adapted from studies that have evaluated the cytotoxicity of phidianidines[3].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.

  • Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

MTT Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-1 assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • MTT Reagent Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis: Calculate cell viability and IC₅₀ values as described for the WST-1 assay.

CXCR4 Signaling Pathway Analysis (Western Blot for ERK1/2 Activation)

This protocol is based on the investigation of Phidianidine A's effect on the CXCR4 pathway[6].

  • Cell Culture and Starvation: Culture CXCR4-expressing cells to near confluence. To reduce basal signaling, starve the cells in serum-free medium for 12-24 hours.

  • Compound Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells with CXCL12 (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes) to induce ERK1/2 phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a primary antibody for total ERK1/2 as a loading control.

  • Detection: Incubate the membrane with a corresponding HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of ERK1/2 activation.

Visualizing the Molecular Interactions

To better understand the potential mechanism of action of phidianidines, the following diagrams illustrate the experimental workflow for assessing cytotoxicity and the CXCR4 signaling pathway.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis cell_culture Culture Cells seed_plate Seed 96-well Plate cell_culture->seed_plate add_phidianidine Add this compound seed_plate->add_phidianidine incubate Incubate (24-72h) add_phidianidine->incubate add_reagent Add WST-1 or MTT incubate->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent measure_absorbance Measure Absorbance incubate_reagent->measure_absorbance calculate_viability Calculate Viability & IC50 measure_absorbance->calculate_viability

Caption: Workflow for assessing the cytotoxicity of this compound.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 G_protein G-protein CXCR4->G_protein Activates Phidianidine_A Phidianidine A (Antagonist) Phidianidine_A->CXCR4 Blocks CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAF RAF G_protein->RAF Transcription Gene Transcription PLC->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription Promotes

Caption: The CXCR4 signaling pathway and the antagonistic effect of Phidianidine A.

Conclusion and Future Directions

The available data on this compound presents an intriguing but incomplete picture. The conflicting reports on its cytotoxicity underscore the necessity for standardized, multi-cell line screening to establish a definitive activity profile and to identify cancer types that may be particularly sensitive to this compound. Furthermore, the complete lack of data on its effects on apoptosis and the cell cycle represents a major knowledge gap that needs to be addressed to understand its mechanism of action.

The discovery of Phidianidine A as a CXCR4 antagonist provides a promising lead for understanding the molecular targets of this class of compounds. Future research should investigate whether this compound shares this activity and explore the downstream consequences of CXCR4 inhibition in relevant cancer models. Elucidating these aspects will be crucial in determining the true potential of this compound as a novel therapeutic agent.

References

Safety Operating Guide

Personal protective equipment for handling Phidianidine B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Phidianidine B

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Safety Data

This compound is a cytotoxic marine metabolite. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds with similar hazard profiles provide crucial safety information. The following data is summarized from available safety information on analogous compounds and should be treated as a minimum standard for handling this compound.

PropertyValue
Chemical Formula C₁₇H₂₃N₇O
Molecular Weight 341.4 g/mol [1]
Appearance Solid (presumed)
Known Hazards Harmful if swallowed or inhaled, Causes skin irritation, Causes serious eye irritation, Harmful to aquatic life.[1]
Storage Temperature Recommended storage at room temperature.[2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Lab coat- N95 or higher rated respirator (if not in a fume hood)
In-Solution Handling - Nitrile gloves- Safety glasses with side shields or safety goggles- Lab coat
Waste Disposal - Nitrile gloves- Safety glasses with side shields or safety goggles- Lab coat
Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

3.1. Receiving and Unpacking

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Don appropriate PPE (lab coat, nitrile gloves, safety glasses) before opening the package.

  • Open the package in a designated area, preferably within a chemical fume hood.

  • Verify the container label matches the order information.

  • Check the integrity of the primary container.

  • Log the receipt of the chemical in the laboratory inventory.

3.2. Weighing and Preparation of Stock Solutions

  • Perform all weighing and handling of solid this compound within a certified chemical fume hood to avoid inhalation of dust particles.

  • Use anti-static weighing paper or a tared container.

  • Carefully transfer the desired amount of this compound using a clean spatula.

  • Close the primary container tightly after weighing.

  • To prepare a stock solution, add the solvent to the container with the weighed this compound slowly to avoid splashing.

  • Cap the container and mix by inversion or vortexing until fully dissolved.

3.3. Experimental Use

  • Conduct all experiments involving this compound in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Use appropriate, compatible labware.

  • Clearly label all solutions containing this compound with its name, concentration, and hazard symbols.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • Solid Waste: Contaminated consumables (e.g., weighing paper, pipette tips, gloves) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.

4.2. Decontamination

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.

4.3. Waste Pickup

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps.

Exposure TypeFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS for assistance.

Visual Guides

The following diagrams illustrate the key workflows for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood Enter Weigh Weigh Solid FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Waste Segregate Waste Decontaminate->Waste Dispose EHS Disposal Waste->Dispose

Caption: Safe handling workflow for this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_medical Medical Response Exposure Exposure Event Remove Remove from Source Exposure->Remove Decontaminate Decontaminate/Flush Area Remove->Decontaminate FirstAid Administer First Aid Decontaminate->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Emergency response plan for this compound exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.